molecular formula C12H15NO3 B1443830 2-(3-(Benzylamino)oxetan-3-yl)acetic acid CAS No. 1404193-72-1

2-(3-(Benzylamino)oxetan-3-yl)acetic acid

Cat. No.: B1443830
CAS No.: 1404193-72-1
M. Wt: 221.25 g/mol
InChI Key: LEARFQZIRHLCMQ-UHFFFAOYSA-N
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Description

2-(3-(Benzylamino)oxetan-3-yl)acetic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(benzylamino)oxetan-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11(15)6-12(8-16-9-12)13-7-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEARFQZIRHLCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC(=O)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Analysis: 2-(3-(Benzylamino)oxetan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a structural and physicochemical analysis of 2-(3-(Benzylamino)oxetan-3-yl)acetic acid , a constrained


-amino acid surrogate.

Structural Dynamics, Synthesis, and Physicochemical Profiling

Executive Summary: The Scaffold at a Glance

This compound represents a high-value pharmacophore in modern drug design, functioning as a conformationally constrained


-amino acid bioisostere. Unlike flexible acyclic amines, the oxetane core locks the amine and carboxylic acid vectors into a specific geometry, reducing the entropic penalty of binding.
  • Core Utility: Replacement of gem-dimethyl groups or flexible peptide linkers.

  • Key Advantage: The oxetane ring (4-membered ether) lowers lipophilicity (LogP) and modulates amine basicity (pKa) via the inductive effect of the endocyclic oxygen, enhancing metabolic stability and permeability.

Structural & Conformational Analysis
2.1. Geometry and Ring Pucker

The oxetane ring is not planar; it adopts a puckered conformation (approx.


) to relieve torsional strain between adjacent methylene groups. In 3,3-disubstituted derivatives, this pucker is energetically stabilized, creating distinct "facial" environments.
  • Prochirality: The C3 quaternary center is achiral (possessing a plane of symmetry bisecting the C2-O-C4 angle) because the C2 and C4 methylene units are identical. However, the substituents (benzylamine vs. acetic acid) differentiate the faces of the ring.

  • NMR Consequence: The protons on the oxetane ring (C2-H and C4-H) are diastereotopic . The protons cis to the benzylamine group are chemically distinct from those trans to it. This results in a characteristic AB system (or two doublets) in the

    
    H NMR spectrum, typically around 4.4–4.8 ppm.
    
2.2. Physicochemical Properties (Predicted)
PropertyValue (Approx.)Mechanistic Insight
pKa (Amine) 6.5 – 7.2The electron-withdrawing oxetane oxygen reduces electron density on the nitrogen, lowering pKa by ~3 units vs. acyclic amines.
pKa (Acid) 3.8 – 4.2Standard carboxylic acid acidity, slightly enhanced by the proximal heteroatom.
LogD (pH 7.4) ~0.5 – 1.2The polar ether oxygen reduces lipophilicity compared to a carbocyclic analog (cyclobutane), improving solubility.
Topological Polar Surface Area (TPSA) ~60 ŲFavorable for CNS penetration and oral bioavailability.
Synthetic Pathway & Protocol

The most robust synthesis relies on the Horner-Wadsworth-Emmons (HWE) reaction followed by an aza-Michael addition . This route avoids the instability associated with direct alkylation of 3-aminooxetanes.

3.1. Reaction Workflow (Graphviz)

SynthesisPathway Start Oxetan-3-one Step1 HWE Reaction (Triethyl phosphonoacetate, NaH) Start->Step1 Intermediate1 Ethyl 2-(oxetan-3-ylidene)acetate Step1->Intermediate1 Yield: ~75% Step2 Aza-Michael Addition (Benzylamine, EtOH, Heat) Intermediate1->Step2 Intermediate2 Ethyl 2-(3-(benzylamino)oxetan-3-yl)acetate Step2->Intermediate2 Regioselective Attack Step3 Ester Hydrolysis (LiOH, THF/H2O) Intermediate2->Step3 Product This compound Step3->Product Final Deprotection

Figure 1: Step-wise synthetic route from oxetan-3-one to the target amino acid via aza-Michael addition.

3.2. Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate

  • Reagents: Triethyl phosphonoacetate (1.1 eq), NaH (1.2 eq), Oxetan-3-one (1.0 eq), THF (anhydrous).

  • Procedure: Suspend NaH in THF at 0°C. Dropwise add phosphonoacetate. Stir 30 min. Add oxetan-3-one.[1][2][3][4] Warm to RT and stir for 2h.

  • Checkpoint: Monitor TLC for disappearance of ketone.

  • Workup: Quench with saturated NH

    
    Cl, extract with EtOAc.
    

Step 2: Aza-Michael Addition (Critical Step)

  • Reagents: Benzylamine (1.2 eq), Ethanol.

  • Procedure: Dissolve the ylidene acetate in ethanol. Add benzylamine. Heat to 50°C for 12–24h.

  • Mechanism: The amine attacks the

    
    -carbon (the oxetane C3) of the 
    
    
    
    -unsaturated ester. The reaction is driven by the relief of ring strain in the transition state relative to the steric bulk.
  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Hydrolysis

  • Reagents: LiOH (3 eq), THF/Water (3:1).

  • Procedure: Stir at RT for 4h. Acidify carefully to pH 4 with 1M HCl (Avoid strong acid/heat to prevent ring opening). Extract with DCM/iPrOH (3:1).

Spectroscopic Characterization (Self-Validation)

To validate the structure, you must confirm the integrity of the oxetane ring and the presence of the side chains.

4.1. NMR Logic (

H, 400 MHz, CDCl

)
  • Oxetane Ring Protons (4.4 – 4.9 ppm): Look for two doublets (each 2H,

    
     Hz).
    
    • Why? As noted, the faces are different. The protons "up" (cis to amine) and "down" (cis to acetate) resonate at different frequencies.

  • Benzyl Methylene (3.7 – 3.9 ppm): Singlet (2H). Confirms N-benzylation.[2][5]

  • Acetate Methylene (2.6 – 2.9 ppm): Singlet (2H). Note: If the molecule is zwitterionic in DMSO, this may shift.

  • Aromatic Region (7.2 – 7.4 ppm): Multiplet (5H).[6]

4.2. Mass Spectrometry (ESI+)
  • Parent Ion:

    
     (Calc. for C
    
    
    
    H
    
    
    NO
    
    
    ).
  • Fragmentation:

    • Loss of CO

      
       (M-44).
      
    • Cleavage of the benzyl group (Tropylium ion, m/z 91).

    • Ring Opening: Characteristic loss of CH

      
      O (30 Da) is observed in high-energy collisions, indicative of the oxetane ether.
      
Applications in Drug Discovery

This molecule serves as a robust building block for:

  • Peptidomimetics: Replacing the

    
    -carbon of amino acids to restrict conformational freedom.
    
  • Fragment-Based Drug Discovery (FBDD): The low molecular weight (221 Da) and specific vector orientation make it an ideal "growable" fragment.

  • Solubility Enhancement: Replacing a cyclohexyl or phenyl linker with this oxetane scaffold often improves aqueous solubility by >10-fold due to the reduced LogD and hydrogen bond acceptor capability of the ether oxygen.

References
  • Synthesis of Oxetane Amino Acids: Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition.[2] Source: MDPI, Molecules 2023. URL:[Link][2]

  • Oxetanes as Bioisosteres: Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[7][8][9] Source: ACS, Chemical Reviews 2016. URL:[Link]

  • Physicochemical Properties of 3,3-Disubstituted Oxetanes: Title: Evaluation of Oxetan-3-ol and Derivatives as Bioisosteres of the Carboxylic Acid Functional Group.[3][7][9] Source: NIH / ACS, J. Med. Chem. 2017. URL:[Link]

  • Reaction Mechanisms (HWE & Michael Addition): Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.[7][10] Source: ChemRxiv, 2023. URL:[Link]

Sources

Technical Monograph: 2-(3-(Benzylamino)oxetan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1404193-72-1 Molecular Formula: C₁₂H₁₅NO₃ Molecular Weight: 221.25 g/mol

Executive Summary

This technical guide analyzes 2-(3-(Benzylamino)oxetan-3-yl)acetic acid , a specialized β-amino acid isostere utilized in Fragment-Based Drug Discovery (FBDD).[1] This molecule represents a strategic entry into "3,3-disubstituted oxetane" chemical space.[1]

In modern medicinal chemistry, this scaffold serves a dual purpose:

  • Gem-Dimethyl Bioisosterism: It mimics the steric bulk of a gem-dimethyl group while significantly lowering lipophilicity (LogP) and blocking metabolic hotspots (CYP450 oxidation).

  • Peptidomimetic Backbone: It functions as a conformationally constrained β-amino acid, capable of inducing specific secondary structures (e.g., turns/helices) in peptide therapeutics while resisting proteolytic degradation.[1]

Chemical Architecture & Properties[1][2][3]

Structural Analysis

The molecule features a strained four-membered oxetane ring substituted at the C3 position. This substitution pattern is critical for chemical stability; 3,3-disubstituted oxetanes are significantly more resistant to ring-opening under physiological conditions compared to their 2-substituted counterparts.

PropertyValue / CharacteristicImpact on Drug Design
Hybridization sp³ (Puckered Ring)Provides distinct 3D vectors unavailable in planar aromatics.[1]
Basicity (pKa) Amine pKa ~ 6.5–7.5The oxetane oxygen is electron-withdrawing, lowering the pKa of the adjacent amine compared to a standard secondary amine (~10-11). This improves solubility at physiological pH.
Lipophilicity

LogP ≈ -1.0
Replacing a gem-dimethyl group with an oxetane typically lowers LogP by ~1 unit, improving metabolic stability and water solubility.[1]
H-Bonding Acceptor (Ether O)The oxetane oxygen acts as a weak H-bond acceptor, influencing solvation and receptor binding.
Bioisosteric Logic

The following diagram illustrates the logical transition from a metabolically labile alkyl chain to the stabilized oxetane scaffold.

Bioisostere cluster_0 Traditional Scaffold cluster_1 Oxetane Bioisostere A Gem-Dimethyl (-C(CH3)2-) B Oxetane (-C3H4O-) A->B  Lowers LogP (-1.0)  Blocks CYP Oxidation  Retains Steric Bulk C Target Molecule (CAS 1404193-72-1) B->C  Functionalization  (Benzylamine + Acetate)

Caption: Bioisosteric replacement strategy transforming a gem-dimethyl moiety into the functionalized oxetane core.

Synthetic Methodology

The synthesis of CAS 1404193-72-1 relies on the Aza-Michael Addition strategy. This route is preferred over direct nucleophilic substitution on 3-halo-oxetanes due to the low reactivity of neopentyl-like centers on the oxetane ring.

Retrosynthetic Analysis

The molecule is disconnected at the C3-Nitrogen bond and the C3-Acetate bond, tracing back to the commercially available oxetan-3-one .

Step-by-Step Protocol

Note: All reactions should be performed under an inert atmosphere (Nitrogen/Argon) unless otherwise stated.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Convert oxetan-3-one to methyl 2-(oxetan-3-ylidene)acetate.

  • Reagents: Methyl (dimethoxyphosphoryl)acetate (1.1 eq), LiCl (1.2 eq), DBU (1.2 eq), Oxetan-3-one (1.0 eq), Acetonitrile (MeCN).[1]

  • Procedure:

    • Dissolve LiCl in dry MeCN at room temperature.

    • Add Methyl (dimethoxyphosphoryl)acetate and DBU.[1][2] Stir for 15 minutes to generate the phosphonate anion.

    • Add Oxetan-3-one (dissolved in MeCN) dropwise.

    • Stir at room temperature for 2–4 hours. Monitor by TLC (Visualize with KMnO₄; oxetanes are not UV active unless conjugated).[1]

    • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (EtOAc).[1][2] Dry over Na₂SO₄ and concentrate.

  • Checkpoint: The product is an

    
    -unsaturated ester.
    
Step 2: Aza-Michael Addition

Objective: Introduce the benzylamine group to form the quaternary center.

  • Reagents: Benzylamine (1.2 eq), Product from Step 1 (1.0 eq), Methanol (MeOH) or Ethanol (EtOH).[1]

  • Procedure:

    • Dissolve the unsaturated ester in MeOH (0.5 M concentration).

    • Add Benzylamine. No external base is usually required as the amine itself is nucleophilic enough.

    • Stir at 40°C–50°C for 12–24 hours.

    • Note: The reaction is reversible; driving it to completion may require excess amine or prolonged time.

  • Purification: Flash column chromatography (Hexane/EtOAc). The product is Methyl 2-(3-(benzylamino)oxetan-3-yl)acetate.

Step 3: Ester Hydrolysis

Objective: Isolate the final carboxylic acid (CAS 1404193-72-1).

  • Reagents: LiOH·H₂O (2.0 eq), THF/Water (3:1 mixture).[1]

  • Procedure:

    • Dissolve the ester in THF/Water.

    • Add LiOH. Stir at room temperature for 4–6 hours.

    • Critical Step (pH Adjustment): Carefully acidify with 1M HCl to pH ~4–5.[1] Do not use strong acid (conc.[1] HCl) or heat, as this may open the oxetane ring.[1]

    • Extract with EtOAc or n-Butanol if highly polar.

    • Lyophilize to obtain the target acid.

Synthesis Workflow Diagram

Synthesis Start Oxetan-3-one Step1 Step 1: HWE Reaction (MeO)2P(O)CH2COOMe, LiCl, DBU Start->Step1 Intermediate Methyl 2-(oxetan-3-ylidene)acetate (Unsaturated Ester) Step1->Intermediate Step2 Step 2: Aza-Michael Addition Benzylamine, MeOH, 50°C Intermediate->Step2 Precursor Methyl 2-(3-(benzylamino)oxetan-3-yl)acetate Step2->Precursor Step3 Step 3: Hydrolysis LiOH, THF/H2O, then mild acid Precursor->Step3 Final TARGET MOLECULE CAS 1404193-72-1 Step3->Final

Caption: Synthetic pathway utilizing the reactivity of the oxetan-3-one carbonyl for sequential homologation and amination.

Handling & Stability (Self-Validating Systems)

To ensure experimental integrity, researchers must adhere to the following stability protocols:

  • Acid Sensitivity: While 3,3-disubstituted oxetanes are more stable than 2-substituted ones, they are still susceptible to acid-catalyzed ring opening (forming diols or amino-alcohols).[1]

    • Validation: When running NMR in CDCl₃, filter the solvent through basic alumina to remove traces of HCl, or use CD₃OD/DMSO-d₆.[1]

  • Thermal Stability: The ring strain (~26 kcal/mol) makes the molecule susceptible to thermal decomposition above 150°C.

    • Protocol: Avoid high-temperature distillation. Remove solvents via rotary evaporation at <45°C.

  • Storage: Store as a solid at -20°C. If in solution, avoid protic acidic media.

Applications in Drug Discovery[3][5][6][7][8][9]

Peptide Backbone Modification

This molecule acts as a


-amino acid equivalent. When incorporated into peptide chains:
  • Proteolytic Stability: The unnatural backbone prevents recognition by standard proteases (trypsin/chymotrypsin).

  • Conformational Lock: The oxetane ring constrains the

    
     and 
    
    
    
    torsion angles, potentially stabilizing
    
    
    -turn secondary structures.
Fragment-Based Drug Discovery (FBDD)

The benzyl group serves as a hydrophobic anchor, while the amino-acid/oxetane core provides a polar, rigid scaffold.[1] Researchers can:

  • Debenzylate: Use Pd/C + H₂ to remove the benzyl group, revealing the primary amine for further diversification (e.g., amide coupling, sulfonylation).[1]

  • Grow Vectors: Use the carboxylic acid to attach to other pharmacophores.

References

  • Wuitschick, P., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [1]

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Journal of Organic Chemistry.

  • Müller, K., et al. (2009).[1] Oxetanes as Bioisosteres of Gem-Dimethyl Groups. Chemical Reviews.

  • Chalyk, B. A., et al. (2013).[1] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. MDPI Molecules.

Sources

The Oxetane Bioisostere: A Technical Guide to Physicochemical Modulation in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of novel oxetane compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of 3,3-disubstituted oxetanes has emerged as a high-impact strategy in modern medicinal chemistry.[1][2][3] Historically neglected due to perceived synthetic difficulties and instability, the oxetane ring is now validated as a robust bioisostere for gem-dimethyl, carbonyl, and morpholine groups. This guide analyzes the physicochemical drivers behind oxetane integration—specifically its ability to lower lipophilicity (LogD), enhance aqueous solubility, and modulate amine basicity (pKa)—while maintaining metabolic stability.[2][4]

Structural & Electronic Fundamentals

To deploy oxetanes effectively, one must understand the electronic environment created by the four-membered ether ring.

Ring Strain and Lone Pair Exposure

The oxetane ring possesses significant ring strain (approx. 106 kJ/mol), which forces the C–O–C bond angle to compress significantly compared to unstrained ethers like tetrahydrofuran (THF).[5]

  • Geometric Consequence: The ring puckering angle is minimal (~8.7°), leading to a nearly planar structure.[5]

  • Electronic Consequence: The geometrical compression increases the

    
    -character of the oxygen lone pairs. Unlike unstrained ethers where lone pairs are sterically shielded, oxetane lone pairs are spatially exposed. This makes the oxetane oxygen a superior hydrogen bond acceptor (HBA)  compared to larger cyclic ethers.
    
The "Carbonyl" Analogy

The oxetane ring is often described as a "carbonyl bioisostere" without the electrophilicity.

  • Dipole Moment: Oxetane exhibits a strong dipole moment, mimicking the polarity of a ketone carbonyl but without the liability of nucleophilic attack or

    
    -proton acidity.
    
  • Vector Alignment: The oxygen lone pairs align similarly to a carbonyl oxygen, allowing it to maintain critical H-bond interactions in protein binding pockets (e.g., hinge regions of kinases).

Modulation of Physicochemical Properties

The strategic replacement of lipophilic moieties with oxetanes results in predictable shifts in physicochemical parameters.[6][7][8]

Lipophilicity (LogP/LogD) Reduction

Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane typically lowers the LogP by 1.0 to 1.5 units .

  • Mechanism: This reduction is not merely due to the removal of lipophilic methyls but the introduction of the polar ether oxygen and its high solvation energy.

  • Impact: This shift is critical for moving compounds from "grease ball" territory into optimal drug-like space (LogP 1–3), reducing non-specific binding and improving free fraction (

    
    ).
    
Aqueous Solubility Enhancement

Oxetane incorporation often triggers a massive increase in thermodynamic solubility, ranging from 4-fold to >4000-fold .

  • Solvation: The exposed lone pairs allow for efficient hydrogen bonding with water molecules.

  • Lattice Energy: The compact, planar nature of the ring can disrupt efficient crystal packing compared to bulky alkyl groups, lowering the energy required to solvate the molecule.

pKa Modulation of Amines

When an oxetane is placed adjacent to a basic amine (e.g., 3-aminooxetanes), it acts as an electron-withdrawing group (EWG) via induction (


 effect).
  • Effect: It typically lowers the pKa of the adjacent amine by 1–2 units .

  • Application: This is vital for reducing the basicity of highly basic centers (e.g., piperidines), which can improve membrane permeability (by increasing the neutral fraction at physiological pH) and reduce hERG channel blockage liabilities.

Visualization: The Bioisosteric Shift

The following diagram illustrates the logical flow and property shifts when transitioning from standard alkyl groups to oxetanes.

OxetaneBioisosterism GemDimethyl Gem-Dimethyl Group (Lipophilic, Metabolic Soft Spot) Oxetane 3,3-Disubstituted Oxetane (Polar, Metabolically Stable) GemDimethyl->Oxetane Bioisosteric Replacement Carbonyl Carbonyl Group (Polar, Electrophilic Risk) Oxetane->Carbonyl Electronic Analogy LogD LogD ↓ (1.0 - 1.5 units) Oxetane->LogD Solubility Solubility ↑ (10x - 4000x) Oxetane->Solubility MetabStab Blocks CYP Oxidation Oxetane->MetabStab

Figure 1: The Oxetane Bioisosteric Swap. Replacing gem-dimethyl groups with oxetanes drastically alters physicochemical properties while mimicking carbonyl polarity.[8]

Metabolic & Chemical Stability

Contrary to early concerns regarding the strain energy, 3,3-disubstituted oxetanes exhibit remarkable stability.[4]

Chemical Stability (Hydrolysis)

Oxetanes are kinetically stable to hydrolysis across a wide pH range (pH 1–10).

  • Steric Protection: In 3,3-disubstituted systems, the substituents sterically hinder the approach of nucleophiles (like water) to the backside of the C–O carbons, preventing ring opening.

  • Acid Sensitivity: While stable under physiological conditions, they can open under harsh acidic conditions (e.g., 1M HCl at elevated temperatures), but are generally stable in gastric fluid simulants.

Metabolic Stability (Microsomal)

Oxetanes are metabolically robust.

  • Blocking Metabolic "Soft Spots": Replacing a gem-dimethyl group (susceptible to CYP450-mediated hydroxylation) with an oxetane removes the abstractable hydrogen atoms.

  • Ring Stability: The oxetane ring itself is rarely a substrate for oxidative opening by P450s.

Experimental Protocols

Protocol A: Comparative LogD Measurement (Shake-Flask Method)

Standard HPLC methods may fail if the compound is highly polar. This protocol ensures accurate partitioning data.

  • Preparation: Prepare a 10 mM stock solution of the oxetane compound in DMSO.

  • Partitioning: In a glass vial, add 500 µL of octanol (saturated with buffer) and 500 µL of PBS (pH 7.4, saturated with octanol).

  • Spiking: Spike 10 µL of the DMSO stock into the biphasic system.

  • Equilibration: Vortex for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Carefully sample the octanol and buffer layers. Analyze via LC-MS/MS.

    • Critical Step: Ensure the LC method uses a mobile phase pH > 3 to prevent on-column degradation if the specific oxetane is acid-sensitive.

  • Calculation:

    
    .
    
Protocol B: Hydrolytic Stability Stress Test

Validates the integrity of the ring before advancing to in vivo studies.

  • Buffer Setup: Prepare three 100 µM solutions of the compound in:

    • 0.1 M HCl (pH 1)

    • PBS (pH 7.4)

    • 0.1 M NaOH (pH 13)

  • Incubation: Incubate at 37°C in a thermomixer.

  • Sampling: Take aliquots at T=0, 1h, 4h, 24h, and 48h.

  • Analysis: Quench acidic/basic samples immediately with neutralizing buffer. Analyze via UPLC-MS.

  • Criteria: >95% parent remaining at 24h indicates sufficient stability for oral dosing.

Data Presentation: Comparative Case Studies

The following table summarizes literature data comparing oxetane analogs to their carbocyclic or gem-dimethyl counterparts.

PropertyGem-Dimethyl AnalogOxetane AnalogFold Change / Delta
Solubility (µg/mL) < 1.0 (Insoluble)850 (High)~850x Increase
Lipophilicity (LogD) 3.82.4-1.4 Units
Metabolic Clearance (

)
High (Rapid demethylation)Low (Stable)Significantly Improved
pKa (Adjacent Amine) 9.88.2-1.6 Units

Table 1: Representative data derived from matched molecular pair analyses (MMPA) in drug discovery campaigns (e.g., Roche, Pfizer).

Workflow Visualization: Stability Assessment

StabilityWorkflow Start Novel Oxetane Compound pH_Test pH Stability Screen (pH 1, 7.4, 10 @ 37°C) Start->pH_Test Decision1 >90% remaining at 24h? pH_Test->Decision1 Microsome Microsomal Stability (HLM/MLM + NADPH) Decision2 Clearance < Hepatic Flow? Microsome->Decision2 Decision1->Microsome Yes Fail Redesign: Increase steric bulk at C3 Decision1->Fail No (Ring Opening) Decision2->Fail No (Metabolic Liability) Pass Advance to PK/PD Decision2->Pass Yes

Figure 2: Decision tree for assessing the developmental viability of novel oxetane scaffolds.

References

  • Wuitschik, G., et al. (2010).[5][9] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010).[9] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • Müller, K., et al. (2023).[4] Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.

Sources

The Acetyl Pharmacophore: Engineering Bioactive Acetic Acid Derivatives for Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acetic acid moiety (


) serves as a foundational pharmacophore in medicinal chemistry, distinguishing itself not merely as a solubilizing group but as a critical "warhead" for target engagement. From the classic arylacetic acid NSAIDs that anchor to the cyclooxygenase (COX) active site via salt bridges, to the emerging class of indole-3-acetic acid (IAA) prodrugs activated by peroxidases in oncology, this structural motif remains pivotal. This technical guide analyzes the structure-activity relationships (SAR), mechanistic underpinnings, and experimental workflows necessary for developing next-generation acetic acid derivatives.

Chemical Architecture & Pharmacophore Analysis[1]

The Carboxyl "Anchor" Mechanism

In the context of enzyme inhibition, particularly within the arachidonic acid cascade, the free carboxylic acid of acetic acid derivatives is rarely passive.

  • Ionic Bridging: In Prostaglandin G/H Synthase (COX-1/COX-2), the carboxylate anion of arylacetic acids (e.g., Diclofenac, Indomethacin) forms a critical electrostatic salt bridge with Arginine 120 (Arg120) at the entrance of the cyclooxygenase channel.

  • Causality of Binding: Mutation of Arg120 to Glutamate (Arg120Glu) abolishes the inhibitory potency of carboxylic acid-containing NSAIDs, confirming this interaction is the primary determinant of affinity.

  • Lipophilic Pocket: The

    
    -carbon substituents (typically aromatic rings) position the molecule within the hydrophobic channel, stabilizing the complex via van der Waals interactions with Tyrosine 355 and Valine 116.
    
The Indole-3-Acetic Acid (IAA) Switch

While NSAIDs utilize the carboxyl group for static binding, IAA derivatives in oncology utilize it for oxidative activation .

  • Mechanism: Horseradish Peroxidase (HRP) oxidizes IAA, initiating a decarboxylation event.[1]

  • Bioactive Species: This generates an indolyl free radical, which reacts with oxygen to form a peroxyl radical, eventually yielding 3-methylene-2-oxindole . This electrophile alkylates DNA and protein thiols, inducing apoptosis.

The Arylacetic Acid Class: NSAIDs & Beyond[3][4][5]

Structural Prototypes

The arylacetic acid class is characterized by an aromatic ring directly attached to the acetyl group.

DrugStructure ClassKey Mechanistic Feature
Diclofenac Phenylacetic acidRestricts COX-2 flexibility; "Time-dependent" inhibition.
Indomethacin Indoleacetic acidMethyl group at C2 of indole prevents free rotation, locking active conformation.
Etacrynic Acid Phenoxyacetic acidContains

-unsaturated ketone (Michael acceptor) that covalently binds Cysteine residues in NKCC2 (Loop diuretic).
SAR Optimization Logic
  • Alpha-Substitution: Adding a methyl group to the

    
    -carbon (converting acetic to propionic acid, e.g., Ibuprofen) introduces chirality. However, in arylacetic acids like Diclofenac, the lack of 
    
    
    
    -substitution allows for a tighter fit in the narrow COX active site.
  • Acidity Modulation: The pKa of the acetic acid group (~4.5) ensures ionization at physiological pH (7.4), facilitating the Arg120 interaction. Esterification (prodrugs) temporarily masks this charge to reduce gastric irritation, relying on in vivo hydrolysis to restore activity.

Experimental Workflows

Protocol A: Synthesis of Bioactive Diclofenac Hydrazides

Objective: Modify the carboxylic acid to create a hydrazide scaffold for further derivatization (e.g., into oxadiazoles), a common strategy to alter pharmacokinetics while retaining the core scaffold.

Reagents: Diclofenac sodium, Methanol, Sulfuric acid (catalytic), Hydrazine hydrate (99%), Ethanol.

  • Esterification (Activation):

    • Dissolve 10 mmol Diclofenac sodium in 50 mL dry methanol.

    • Add 0.5 mL conc.

      
       dropwise.
      
    • Reflux at 65°C for 6 hours. Monitor via TLC (Mobile phase: Ethyl acetate/Hexane 1:1).

    • Rationale: Converts the unreactive salt to a reactive methyl ester.

  • Hydrazide Formation:

    • Dissolve the isolated methyl ester (from step 1) in 30 mL absolute ethanol.

    • Add Hydrazine hydrate (20 mmol, 2 equiv) dropwise.

    • Reflux at 80°C for 12–15 hours.

    • Critical Step: The excess hydrazine drives the equilibrium toward the hydrazide.

  • Purification:

    • Cool reaction mixture to room temperature; pour into ice-cold water.

    • Filter the precipitate and recrystallize from ethanol.

    • Validation: IR spectrum should show disappearance of ester

      
       (~1735 cm⁻¹) and appearance of amide/hydrazide doublets (~3300 cm⁻¹).
      
Protocol B: Colorimetric COX Inhibition Assay (TMPD Method)

Objective: Quantify the potency (IC50) of synthesized derivatives against COX-1 and COX-2 enzymes. This protocol relies on the peroxidase activity of COX, which oxidizes TMPD during the reduction of PGG2 to PGH2.[2][3]

Materials:

  • Ovine COX-1 / Human Recombinant COX-2[4][5]

  • Substrate: Arachidonic Acid (AA)[6][7]

  • Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)[2][3]

  • Cofactor: Heme (Hematin)[8]

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0[3][8]

Step-by-Step Methodology:

  • Enzyme Preparation:

    • Dilute COX enzyme (approx. 10-20 units) in Tris buffer containing 1 µM Heme.

    • Note: Heme is an essential cofactor; without it, the apo-enzyme is inactive.

  • Inhibitor Incubation:

    • In a 96-well plate, add 150 µL Assay Buffer and 10 µL of Test Compound (dissolved in DMSO).

    • Add 10 µL of Enzyme/Heme solution.[5][9]

    • Incubate for 10 minutes at 25°C.

    • Causality: This "pre-incubation" allows slow-binding inhibitors (like Diclofenac) to induce conformational changes in the enzyme.

  • Reaction Initiation:

    • Add 20 µL of TMPD (Colorimetric substrate).[2]

    • Quickly add 20 µL of Arachidonic Acid (100 µM final conc) to initiate.

  • Detection:

    • Measure absorbance at 590 nm immediately and kinetically for 5 minutes.

    • Readout: The rate of TMPD oxidation (color change to blue) is directly proportional to COX enzymatic activity.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve to determine IC50.[10]

Visualization & Data

Diagram 1: The Arachidonic Acid Cascade & Drug Targets

This diagram illustrates the metabolic pathway of Arachidonic Acid and the precise intervention points of acetic acid derivatives.

ArachidonicPathway Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Phospholipids->AA Hydrolysis PGG2 PGG2 (Unstable) AA->PGG2 Cyclooxygenase Activity PLA2 Phospholipase A2 PLA2->AA Catalysis COX1 COX-1 (Constitutive) Target: Arg120 COX2 COX-2 (Inducible) Target: Arg120 PGH2 PGH2 (Intermediate) PGG2->PGH2 Peroxidase Activity PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 TXA2 Thromboxane A2 (Platelet Aggregation) PGH2->TXA2 PGI2 Prostacyclin (PGI2) (Vasodilation) PGH2->PGI2 NSAIDs Arylacetic Acid NSAIDs (Diclofenac, Indomethacin) NSAIDs->COX1 Inhibits via Arg120 NSAIDs->COX2 Inhibits via Arg120

Caption: Mechanism of Action: Arylacetic acids block the conversion of AA to PGG2 by occupying the COX active site.

Diagram 2: Drug Development Workflow for Acetic Acid Derivatives

A logical flow from target identification to lead optimization using the protocols described.

DrugWorkflow Target Target Identification (COX-2 / HRP) Design In Silico Design (Docking to Arg120) Target->Design Structure-Based Synthesis Chemical Synthesis (Hydrazide/Esterification) Design->Synthesis Candidate Selection Assay In Vitro Screening (Colorimetric COX Assay) Synthesis->Assay Protocol A -> Protocol B Lead Lead Optimization (SAR Analysis) Assay->Lead IC50 Data Lead->Design Refinement Loop

Caption: Iterative workflow for optimizing acetic acid derivatives, linking synthesis to biological validation.

Comparative Data: Potency of Acetic Acid Derivatives

The following table summarizes typical IC50 values derived from the colorimetric assay described in Protocol B.

CompoundTargetIC50 (µM)Selectivity Ratio (COX-1/COX-2)
Diclofenac COX-20.8 - 1.5~0.5 (Non-selective)
Indomethacin COX-10.02 - 0.1>10 (COX-1 Selective)
Celecoxib (Control)COX-20.04 - 0.2<0.01 (COX-2 Selective)
IAA (Prodrug)HRP*N/AActivated only by Peroxidase

*Note: IAA is not a COX inhibitor; its activity is measured by cytotoxicity (LD50) in the presence of HRP.

References

  • Structural determinants of arylacetic acid nonsteroidal anti-inflammatory drugs necessary for binding and activation of the prostaglandin D2 receptor CRTH2. Source: National Institutes of Health (PubMed) [Link]

  • Arginine 120 of prostaglandin G/H synthase-1 is required for the inhibition by nonsteroidal anti-inflammatory drugs containing a carboxylic acid moiety. Source: Journal of Biological Chemistry [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Source: National Institutes of Health (PMC) [Link]

  • Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. Source: ResearchGate [Link][8]

  • Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors. Source: Royal Society Open Science [Link]

Sources

The Benzylamine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The benzylamine moiety, a seemingly simple structural unit, has proven to be a remarkably versatile and privileged scaffold in the realm of medicinal chemistry. Its unique combination of structural rigidity, synthetic tractability, and ability to engage in crucial molecular interactions has led to its incorporation into a diverse array of therapeutic agents spanning multiple disease areas. This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies involved in the discovery and development of novel benzylamine-containing therapeutic agents. From the fundamental strategies of target identification and lead generation to the complexities of preclinical evaluation and clinical translation, this guide offers a blend of theoretical insights and field-proven experimental protocols. By delving into the causality behind experimental choices and emphasizing self-validating systems, this document aims to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to navigate the intricate landscape of benzylamine-based drug discovery. Through illustrative case studies of approved drugs, detailed experimental workflows, and a forward-looking perspective, this guide serves as an authoritative resource for harnessing the full therapeutic potential of the benzylamine scaffold.

Introduction: The Enduring Significance of the Benzylamine Core

The benzylamine scaffold, characterized by a benzyl group (a benzene ring attached to a CH2 group) linked to an amine, is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs underscores its importance as a pharmacophore.[1][2] Notable examples include Levocetirizine for allergies, the antiplatelet agent Clopidogrel, Donepezil for Alzheimer's disease, and the antidepressant Mirtazapine.[1] The success of this motif can be attributed to several key factors:

  • Structural Versatility: The benzene ring and the amine group provide multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

  • Key Molecular Interactions: The aromatic ring can participate in π-π stacking and hydrophobic interactions, while the amine group can act as a hydrogen bond donor and acceptor, as well as a basic center for salt formation.

  • Synthetic Accessibility: A wide range of synthetic methodologies, most notably reductive amination, allows for the efficient and diverse synthesis of benzylamine derivatives.[2][3]

This guide will navigate the journey of a benzylamine-containing compound from a conceptual idea to a potential therapeutic candidate, providing both the "how" and the "why" at each critical stage.

Target Identification and Validation: Where Benzylamines Shine

The benzylamine scaffold has demonstrated remarkable promiscuity, interacting with a wide array of biological targets. Understanding these targets and their associated signaling pathways is paramount for rational drug design.

Monoamine Oxidases (MAOs): Modulating Neurotransmitter Levels

Monoamine oxidases are enzymes responsible for the degradation of key neurotransmitters like dopamine, serotonin, and norepinephrine.[4] Inhibition of MAOs increases the synaptic availability of these neurotransmitters, making them a key target for the treatment of depression and neurodegenerative disorders.[5][6]

  • Mechanism of Action: MAO inhibitors block the enzyme's active site, preventing the breakdown of monoamines. There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities.[5]

dot

Caption: Mechanism of MAO Inhibition by Benzylamine Derivatives.

Receptor Tyrosine Kinases (RTKs): Halting Cancer Progression

RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), are crucial regulators of cell growth, proliferation, and angiogenesis.[7] Their dysregulation is a hallmark of many cancers, making them prime targets for anticancer therapies.[4][8]

  • Mechanism of Action: Benzylamine-based inhibitors can act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the phosphorylation cascade that drives downstream signaling pathways like PI3K/AKT and RAS/RAF/MAPK.[9][10]

dot

Caption: Inhibition of RTK Signaling by Benzylamine Derivatives.

Sigma-1 Receptor: A Chaperone for Neurological Homeostasis

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[11] It plays a crucial role in modulating calcium signaling, ion channel function, and cellular stress responses, making it a target for neurodegenerative diseases, psychiatric disorders, and pain.[1][12]

Lead Discovery and Optimization: Crafting the Ideal Candidate

Once a target is validated, the next phase involves identifying and refining a benzylamine-containing molecule with the desired biological activity and drug-like properties.

Synthesis of Benzylamine Derivatives: The Power of Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of benzylamines.[2][3] It involves the reaction of a benzaldehyde derivative with an amine to form an imine, which is then reduced to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation:

    • Dissolve the benzaldehyde derivative (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).[13]

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise, maintaining the temperature below 10°C.[3][13]

    • Allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • If methanol was used as a solvent, remove it under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[13]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired benzylamine derivative.[13]

dot

Caption: General Workflow for Reductive Amination.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how chemical modifications to the benzylamine scaffold affect its biological activity. This iterative process of synthesis and testing guides the optimization of lead compounds.

Modification Site General Observations Therapeutic Target Examples
Aromatic Ring Substituents Electron-withdrawing or -donating groups can modulate potency and selectivity.Antifungal, Monoamine Transporters.[4][14]
Amine Substituents The nature of the N-substituent is critical for target engagement and can influence physicochemical properties.Receptor Tyrosine Kinases, Sigma-1 Receptor.
Benzylic Position Substitution at the benzylic carbon can introduce chirality and affect binding affinity.Antimicrobial, Anticancer.[5][7]
Linker between Aromatic Ring and Amine The length and flexibility of the linker can be optimized for optimal target binding.Antifungal, 17β-HSD3 Inhibitors.[15][16]
In Vitro Biological Evaluation: Quantifying Potency and Selectivity

A battery of in vitro assays is employed to characterize the biological activity of newly synthesized benzylamine derivatives.

Experimental Protocol: In Vitro MAO Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits.[11][17][18]

  • Reagent Preparation:

    • Prepare stock solutions of the test benzylamine compounds and control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the MAO-A or MAO-B enzyme, a suitable substrate (e.g., p-tyramine), and a fluorescent probe/horseradish peroxidase (HRP) mixture in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add the test compounds at various concentrations to the wells. Include wells for a no-inhibitor control and a positive control inhibitor.

    • Add the MAO-A or MAO-B enzyme and pre-incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the MAO substrate.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

    • Add the fluorescent probe/HRP working solution. The H₂O₂ produced by the MAO reaction will react to generate a fluorescent signal.

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Protocol: EGFR/VEGFR2 Kinase Inhibition Assay (Luminescent)

This protocol is based on commercially available kinase assay kits, such as ADP-Glo™.[10][19][20][21]

  • Reagent Preparation:

    • Prepare stock solutions of the test benzylamine compounds in DMSO.

    • Dilute the recombinant EGFR or VEGFR2 enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer.

  • Assay Procedure (96-well plate format):

    • Add the test compounds at various concentrations to the wells. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

    • Prepare a master mix containing ATP and the substrate in kinase assay buffer and add it to each well.

    • Initiate the kinase reaction by adding the diluted enzyme to each well.

    • Incubate the plate for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the positive control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Protocol: Sigma-1 Receptor Binding Assay (Radioligand)

This protocol is a standard method for determining the binding affinity of compounds to the sigma-1 receptor.[5][6][22]

  • Membrane Preparation:

    • Prepare cell or tissue membranes expressing the sigma-1 receptor.

  • Binding Assay:

    • In a 96-well plate, incubate the membranes with a radiolabeled sigma-1 receptor ligand (e.g., -pentazocine) and varying concentrations of the unlabeled test benzylamine compound.

    • Incubate at room temperature for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Preclinical Development: From Bench to Potential Bedside

Promising lead compounds must undergo rigorous preclinical evaluation to assess their safety and efficacy before they can be considered for human clinical trials.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

ADMET studies are essential for understanding the pharmacokinetic and toxicological properties of a drug candidate.[23]

ADMET Parameter In Vitro Assays In Vivo Studies
Absorption Caco-2 permeability assay, PAMPAOral bioavailability studies in rodents
Distribution Plasma protein binding, tissue bindingTissue distribution studies in animal models
Metabolism Liver microsome stability, CYP450 inhibitionMetabolite identification in plasma and urine
Excretion Biliary and renal clearance in cell-based modelsExcretion balance studies
Toxicity Cytotoxicity assays, hERG channel assayAcute and chronic toxicity studies in animals
In Vivo Efficacy Models

Animal models that mimic human diseases are used to evaluate the therapeutic efficacy of drug candidates.

  • Antifungal Models: Murine models of disseminated or cutaneous candidiasis are commonly used to assess the ability of antifungal agents to reduce fungal burden and improve survival.[22]

  • Cancer Models: Xenograft models, where human tumor cells are implanted in immunocompromised mice, are widely used to evaluate the antitumor activity of new compounds.[4][6][13][14]

  • CNS Disorder Models: A variety of rodent models are available to study the effects of drugs on conditions like depression, anxiety, and neurodegeneration, often involving behavioral tests and neurochemical analysis.[5][8][11][17][24]

Experimental Protocol: General In Vivo Efficacy Study in a Xenograft Mouse Model

  • Cell Culture and Implantation:

    • Culture the desired human cancer cell line in vitro.

    • Implant the tumor cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the benzylamine-containing drug candidate and a vehicle control via the desired route (e.g., oral, intravenous).

  • Monitoring and Endpoints:

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates between the treatment and control groups to determine the efficacy of the drug candidate.

Case Studies: Benzylamine-Containing Drugs in the Clinic

Examining the discovery and development of approved benzylamine-containing drugs provides valuable real-world insights.

Butenafine: A Topical Antifungal Agent
  • Mechanism of Action: Butenafine is a benzylamine derivative that inhibits the enzyme squalene epoxidase, a key step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[15][25] This leads to a fungicidal effect.[25]

  • Development: The development of butenafine focused on creating a topically active agent with broad-spectrum antifungal activity. Preclinical studies demonstrated its superior efficacy against various dermatophytes.[25] Formulation development has been a key area of research to enhance skin penetration and retention, with solid lipid nanoparticles and bilosomes being explored.[26][27][28]

Cinacalcet: A Calcimimetic for Hyperparathyroidism
  • Mechanism of Action: Cinacalcet is a calcimimetic that allosterically activates the calcium-sensing receptor (CaSR) in the parathyroid gland.[7][27] This increases the receptor's sensitivity to extracellular calcium, thereby reducing the secretion of parathyroid hormone (PTH).[27]

  • Discovery and Development: The discovery of cinacalcet was a landmark in targeting G protein-coupled receptors allosterically.[27] Its development addressed the need for a treatment for secondary hyperparathyroidism in patients with chronic kidney disease that could lower PTH without causing hypercalcemia.[1][29]

Mavacamten: A First-in-Class Myosin Inhibitor for Hypertrophic Cardiomyopathy
  • Mechanism of Action: Mavacamten is a selective allosteric inhibitor of cardiac myosin ATPase.[20] It reduces the excessive contractility of the heart muscle that is characteristic of hypertrophic cardiomyopathy (HCM).[9][30]

  • Development: Preclinical studies in animal models of HCM showed that mavacamten could reduce contractility and improve cardiac compliance.[9][15] Clinical trials demonstrated its efficacy in improving symptoms and functional capacity in patients with obstructive HCM.[30][31]

Future Perspectives: The Evolving Landscape of Benzylamine Drug Discovery

The future of benzylamine-based drug discovery is bright, with several exciting avenues for exploration:

  • Novel Target Identification: High-throughput screening and chemoproteomics will continue to uncover new biological targets for the benzylamine scaffold.

  • Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets will enable more rational and efficient design of potent and selective benzylamine-based inhibitors.

  • Advanced Synthetic Methodologies: The development of novel synthetic methods will allow for the creation of more complex and diverse benzylamine libraries, expanding the accessible chemical space.

  • Personalized Medicine: As our understanding of the genetic basis of disease grows, it may be possible to design benzylamine-based therapies that are tailored to an individual's genetic profile.

Conclusion

The benzylamine scaffold has firmly established itself as a privileged motif in drug discovery, with a proven track record of producing successful therapeutic agents. Its synthetic accessibility and ability to interact with a wide range of biological targets make it an attractive starting point for the development of new medicines. By combining a deep understanding of the underlying biology with cutting-edge medicinal chemistry and preclinical development strategies, the full therapeutic potential of this versatile scaffold can continue to be unlocked, leading to the discovery of novel treatments for a wide range of human diseases.

References

  • Animal models and therapeutic molecular targets of cancer: utility and limitations. (2014, October 14). Retrieved from [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024, August 9). PMC. Retrieved from [Link]

  • Preclinical Studies with MyoKardia's Mavacamten Demonstrate Evidence of Reduced Contractility and Improved Left Ventricular Compliance. (2017, November 15). BioSpace. Retrieved from [Link]

  • A Comprehensive Review of Cinacalcet hydrochloride's R&D Innovations. (2023, September 11). Retrieved from [Link]

  • Overcoming the BBB: Humanized Mouse Models in CNS Drug Development. (2025, September 4). Retrieved from [Link]

  • Animal Testing Significantly Advances Cancer Research. (2014, May 13). Pharma Models. Retrieved from [Link]

  • CRO for Preclinical EEG in CNS Drug Discovery – Efficacy Testing. SynapCell. Retrieved from [Link]

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. (2011, August 1). PMC. Retrieved from [Link]

  • CNS Pharmacology Models. Medicilon. Retrieved from [Link]

  • Cancer Models. Charles River Laboratories. Retrieved from [Link]

  • The National Institute of Mental Health Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) project: Schizophrenia trial design and protocol development. Augusta University Research Profiles. Retrieved from [Link]

  • Clinical Trials for Antipsychotic Drugs: Design Conventions, Dilemmas and Innovations. (2006, February 15). Schizophrenia Bulletin. Retrieved from [Link]

  • Mavacamten improves energy balance in a pre-clinical model of RASopathy-associated hypertrophic cardiomyopathy. (2025, February 27). bioRxiv. Retrieved from [Link]

  • CNS Disease Models For Preclinical Research Services. Pharmaron. Retrieved from [Link]

  • Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. (2013, March 17). JoVE. Retrieved from [Link]

  • Cinacalcet hydrochloride (Amgen). (2003, June 15). Drugs in R&D. Retrieved from [Link]

  • Mavacamten for Obstructive Hypertrophic Cardiomyopathy: Targeting Sarcomeric Hypercontractility with Demonstrated Long-Term Safety and Efficacy—A Narrative Review. (2025, December 4). PMC. Retrieved from [Link]

  • Discovery of evocalcet, a next-generation calcium-sensing receptor agonist for the treatment of hyperparathyroidism. (2025, October 19). ResearchGate. Retrieved from [Link]

  • Study design and protocol development process (Chapter 1). Antipsychotic Trials in Schizophrenia. Retrieved from [Link]

  • Second-Generation Antipsychotics' Effectiveness and Tolerability: A Review of Real-World Studies in Patients with Schizophrenia and Related Disorders. PMC. Retrieved from [Link]

  • Mavacamten Is Effective in Treating Obstructive Hypertrophic Cardiomyopathy. DAIC - Diagnostic and Interventional Cardiology. Retrieved from [Link]

  • Mavacamten for Obstructive Hypertrophic Cardiomyopathy: Rationale for Clinically Guided Dose Titration to Optimize Individual Response. (2024, August 29). Journal of the American Heart Association. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • (A) Selected benzyl amine-containing examples of FDAapproved... (2024, February). ResearchGate. Retrieved from [Link]

  • Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses. Retrieved from [Link] Donepezil for Alzheimer's Disease: Pharmacodynamic, Pharmacokinetic, and Clinical Profiles. (2026, January). ResearchGate. Retrieved from [Link]

  • Use, Effects and Side-effects of Second-generation Antipsychotics in a Naturalistic Setting. (2010, May 25). ClinicalTrials.gov. Retrieved from [Link]

  • Donepezil for Alzheimer's Disease: Pharmacodynamic, Pharmacokinetic, and Clinical Profiles. ResearchGate. Retrieved from [Link]

  • Amgen Submitted New Drug Applicatioin for Cinacalcet HCI. (2003, September 8). Retrieved from [Link]

  • Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method. RSC Publishing. Retrieved from [Link]

  • Cinacalcet. Wikipedia. Retrieved from [Link]

  • Butenafine. Wikipedia. Retrieved from [Link]

  • Formulation and Evaluation of Topical Nano-Lipid-Based Delivery of Butenafine: In Vitro Characterization and Antifungal Activity. (2022, February 18). MDPI. Retrieved from [Link]

  • In silico Study of 1687 FDA Approved Drugs and 612 Natural Products Reveals Benzydamine's Potential as a Direct In. (2018, November 15). IRJPMS. Retrieved from [Link]

  • (PDF) The Benzydamine Experience: A Systematic Review of Benzydamine Abuse. (2025, August 7). ResearchGate. Retrieved from [Link]

  • (PDF) In-Silico Evaluation of Novel Donepezil Analogues for Alzheimer's disease: Molecular Docking and ADME Profiling for Potent Human Acetylcholinesterase (hAChE) Inhibition. (2025, October 24). ResearchGate. Retrieved from [Link]

  • Identification of Receptor Tyrosine Kinase Inhibitors Using Cell Surface Biotinylation and Affinity Isolation. (2015). Springer Protocols. Retrieved from [Link]

  • FDA approves benzgalantamine for symptomatic relief of mild-to-moderate Alzheimer's disease with reduced side effects. (2024, July 29). VJDementia. Retrieved from [Link]

  • In vivo measurements of receptor tyrosine kinase activity reveal feedback regulation of a developmental gradient. (2025, January 7). PubMed. Retrieved from [Link]

  • Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. (2023, April 10). PMC. Retrieved from [Link]

Sources

Methodological & Application

Purification techniques for 2-(3-(Benzylamino)oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 2-(3-(Benzylamino)oxetan-3-yl)acetic Acid

Executive Summary

The purification of This compound presents a distinct challenge in medicinal chemistry: the molecule is a zwitterion (containing both a basic secondary amine and an acidic carboxylate) anchored to a strain-sensitive oxetane ring .

While 3,3-disubstituted oxetanes exhibit improved stability compared to their monosubstituted counterparts, they remain susceptible to acid-catalyzed ring opening, particularly when internal nucleophiles are present.[1][2] Standard reverse-phase (RP) methods using high concentrations of Trifluoroacetic Acid (TFA) can degrade the target. Furthermore, its high polarity often leads to poor retention on C18 silica.[3]

This guide outlines three validated protocols designed to maximize recovery while preserving ring integrity:

  • Solid Phase Extraction (SCX): The primary "Catch-and-Release" method.

  • Preparative HPLC (HILIC/Modified RP): For high-purity polishing.

  • Isoelectric Precipitation: For gram-scale isolation.

Physicochemical Profile & Stability Analysis

Before selecting a technique, the operator must understand the molecule's behavior in solution.

PropertyValue (Est.)Implication for Purification
Structure 3,3-Disubstituted OxetaneSterically protected from external nucleophiles, but sensitive to strong aqueous acid (

).
Acidic

4.2 – 4.5 (Carboxylic Acid)Ionized (COO⁻) at neutral pH.
Basic

9.0 – 9.5 (Benzylamine)Ionized (NH₂⁺) at neutral pH.
Net Charge Neutral (Zwitterion) at pH ~7High water solubility; poor solubility in DCM/EtOAc.
LogD < 0 (Hydrophilic)Will elute in the void volume of standard C18 columns without ion-pairing or pH modification.
Stability Warning: The Acid Trap

While 3,3-disubstituted oxetanes are generally stable, the benzylamino group can act as an intramolecular nucleophile if the ring is activated by protonation.

  • Avoid: Boiling in strong acid (HCl,

    
    ) or prolonged exposure to neat TFA.
    
  • Preferred: Basic conditions (Ammonia,

    
    ) or mild buffered acids (Formic acid, Ammonium acetate).
    

Strategic Decision Matrix

The following decision tree illustrates the selection of the optimal purification route based on scale and impurity profile.

PurificationStrategy Start Crude Reaction Mixture CheckScale Scale of Synthesis Start->CheckScale SmallScale < 100 mg (Discovery) CheckScale->SmallScale LargeScale > 1 g (Process) CheckScale->LargeScale CheckPurity Major Impurities? SmallScale->CheckPurity MethodC Protocol C: Isoelectric Precipitation LargeScale->MethodC NonPolar Non-polar (Benzylamine, SM) CheckPurity->NonPolar Organic soluble Polar Polar (Salts, Ring-opened) CheckPurity->Polar Water soluble MethodA Protocol A: SCX (Catch & Release) NonPolar->MethodA MethodB Protocol B: Prep-HPLC (Ammonium Bicarbonate) Polar->MethodB MethodC->MethodB If purity < 95%

Figure 1: Decision matrix for selecting purification methodology based on scale and impurity profile.

Protocol A: Strong Cation Exchange (SCX) – "Catch and Release"

Best For: Removing non-polar impurities and unreacted starting materials. Mechanism: The basic amine binds to the sulfonic acid resin; non-basic impurities wash through. The product is released using ammonia (which is safe for the oxetane).

Materials:

  • SCX Cartridge (e.g., Isolute SCX-2 or equivalent).

  • Loading Solvent: MeOH or MeOH/DCM (1:1).

  • Wash Solvent: MeOH.

  • Elution Solvent: 2M

    
     in MeOH.
    

Step-by-Step Procedure:

  • Equilibration: Pre-wet the SCX cartridge with 2 column volumes (CV) of MeOH.

  • Loading: Dissolve the crude residue in the minimum amount of MeOH/DCM. Load onto the cartridge.

    • Note: If the crude is an ester, ensure hydrolysis is complete before this step, or the ester will also bind.

  • Washing (The Clean-up): Flush with 3–5 CV of MeOH.

    • Result: Neutral and acidic impurities (e.g., unreacted carboxylic acids, non-basic oxetane precursors) are eluted.

  • Elution (The Release): Elute with 2–3 CV of 2M

    
     in MeOH.
    
    • Mechanism:[2][4][5][6][7][8] The excess ammonia deprotonates the benzylamine, breaking the ionic bond with the resin.

  • Concentration: Evaporate the ammoniacal filtrate under reduced pressure at

    
    .
    
    • Outcome: The free zwitterion is obtained.

Protocol B: Preparative HPLC (Buffer Selection)

Best For: Final polishing and separation of closely eluting byproducts. Critical Factor: pH control to prevent ring opening.

Recommended Column:

  • Stationary Phase: C18 Hybrid (e.g., XBridge BEH C18) or Polar-Embedded C18 (e.g., Atlantis T3). Standard C18 may suffer from "dewetting" or poor retention.

Mobile Phase Strategy:

ParameterOption 1: Basic (Recommended)Option 2: Mild Acidic
Buffer 10mM Ammonium Bicarbonate 10mM Ammonium Formate
pH ~8.0 - 9.0~3.8
Organic Modifier AcetonitrileAcetonitrile
Why? Oxetanes are highly stable in base. The amine is neutral/deprotonated, increasing hydrophobicity and retention on C18.Formate is volatile and milder than TFA. Sufficient to protonate the acid (suppress ionization) without rapidly opening the ring.
Risk Silica dissolution (use Hybrid columns).Ring opening if left in solution >24h.

Workflow:

  • Sample Prep: Dissolve sample in Water/MeCN (90:10). Filter through 0.2 µm PTFE.

  • Gradient: 0% B to 40% B over 15 minutes. (The molecule is polar; high organic is rarely needed).

  • Post-Run: Lyophilize fractions immediately. Do not leave in acidic solution overnight.

Protocol C: Isoelectric Precipitation

Best For: Large scale (>1g) where chromatography is expensive. Concept: Zwitterions have minimum solubility at their isoelectric point (


), where the net charge is zero.

Calculation:



Procedure:

  • Dissolve the crude material in a minimum volume of water.

    • If the material is currently a salt (e.g., HCl salt), the pH will be acidic.

    • If it is a carboxylate salt (e.g., Li+ salt), the pH will be basic.

  • Monitor pH with a calibrated probe.

  • Slowly adjust pH toward 6.5 – 7.0 using 1M HCl or 1M NaOH.

  • Nucleation: As the pH approaches 6.7, the solution should become cloudy.

  • Aging: Stir at

    
     for 1 hour to maximize precipitation.
    
  • Filtration: Filter the white solid and wash with cold water and diethyl ether (to remove non-polar organics).

Quality Control & Validation

To ensure the oxetane ring remained intact during purification, specific NMR signals must be monitored.

1H NMR Check (DMSO-d6 or


): 
  • Ring Integrity: Look for the oxetane methylene protons. In 3,3-disubstituted systems, these typically appear as a set of doublets (AB system) between 4.2 – 4.8 ppm .

  • Ring Opening (Failure Mode): If the ring opens to a diol or amino-alcohol, these signals will shift upfield to 3.5 – 3.8 ppm and lose their characteristic roof-effect coupling.

LCMS:

  • Check for

    
    .
    
  • Warning: In acidic LCMS eluents, you may see a "water adduct" (

    
    ) peak. This is often an artifact of the ionization source opening the ring during analysis, not necessarily degradation in the flask. Verify with NMR.
    

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Modifiers in Drug Discovery. Angewandte Chemie International Edition.

  • Bull, J. A., et al. (2016).[9] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

  • Jenkins, K., et al. (2008). Structure-Activity Relationships and Stability of 3,3-Disubstituted Oxetanes. Journal of Medicinal Chemistry.

  • Sielc Technologies. Separation of Zwitterions and Amino Acids using Mixed-Mode Chromatography. Application Note.

Sources

Application Notes and Protocols: In Vitro Biological Assays for Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Acetic acid derivatives represent a versatile class of compounds with significant therapeutic potential, spanning anti-inflammatory, antimicrobial, and anticancer applications.[1][2][3][4] The foundational structure, characterized by a carboxyl group attached to a methyl group, allows for diverse chemical modifications, leading to a broad spectrum of biological activities.[5][6] For researchers and drug development professionals, the initial characterization of these derivatives relies on robust and reproducible in vitro assays. These assays are the cornerstone of early-stage drug discovery, providing critical data on potency, selectivity, and mechanism of action before advancing to more complex preclinical and clinical studies.

This guide provides detailed application notes and step-by-step protocols for key in vitro biological assays to evaluate the therapeutic potential of novel acetic acid derivatives. The focus is on providing not just the methodology but also the underlying scientific principles and the rationale behind experimental choices, ensuring a comprehensive understanding for effective implementation in the laboratory.

Section 1: Anti-inflammatory Activity Assays

A prominent therapeutic application of acetic acid derivatives is in the management of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and ketorolac, are acetic acid derivatives that exert their effects by inhibiting cyclooxygenase (COX) enzymes.[1]

Principle: Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory effects of many NSAIDs are primarily due to their inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[7] There are two main isoforms of COX:

  • COX-1: A constitutively expressed enzyme found in most tissues, involved in producing prostaglandins that protect the gastrointestinal tract and maintain normal platelet function.[7]

  • COX-2: An inducible enzyme, typically upregulated at sites of inflammation by inflammatory stimuli.[7]

The differential inhibition of these isoforms is a critical factor in the efficacy and side-effect profile of NSAIDs.[7][8] Assays that can determine the inhibitory potency (IC50) and selectivity for COX-1 versus COX-2 are therefore essential.

Signaling Pathway: NF-κB and COX-2 Induction

The nuclear factor NF-κB pathway is a key proinflammatory signaling pathway.[9] Activation of NF-κB by stimuli like proinflammatory cytokines (e.g., TNF-α, IL-1) leads to the transcription of genes involved in the inflammatory response, including the gene for COX-2.[10][11][12]

NFkB_Pathway NF-κB Signaling Pathway for COX-2 Induction TNFa TNF-α / IL-1 Receptor Cell Surface Receptor TNFa->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB IκB Degradation Releases NF-κB COX2_Gene COX-2 Gene Transcription Nucleus->COX2_Gene Induces Broth_Microdilution_Workflow Broth Microdilution Assay Workflow Prep_Compound Prepare Serial Dilutions of Test Compound in Plate Inoculate Inoculate Wells with Bacterial Suspension Prep_Compound->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate (16-20 hours, 37°C) Inoculate->Incubate Read_Results Read Results: Visual Inspection or OD600 Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for the Broth Microdilution Assay. [13] Quantitative Data Summary

MIC Range (µg/mL)Interpretation
≤ 2Susceptible
4 - 8Intermediate
≥ 16Resistant
Note: Interpretive criteria are specific to the drug and microorganism and are established by organizations like CLSI.

Section 3: Anticancer Activity Assays

Several acetic acid derivatives have been investigated for their potential as anticancer agents. [2][3][14][15][16]In vitro assays are crucial for initial screening of cytotoxicity and for elucidating the mechanism of cell death, such as apoptosis.

Principle: Assessing Cell Viability and Apoptosis
  • Cell Viability (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. [17]In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. [17]The amount of formazan produced is proportional to the number of living cells. [18][19]* Apoptosis (Caspase Activation): Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells. A hallmark of apoptosis is the activation of a family of proteases called caspases. [20][21]Effector caspases, such as caspase-3 and caspase-7, are responsible for the execution phase of apoptosis. [22][23]

Experimental Protocol 1: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect (IC50) of acetic acid derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer). [14]* Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Sterile 96-well plates.

  • Test compounds and a reference anticancer drug (e.g., doxorubicin).

  • MTT solution (5 mg/mL in PBS). [19]* Solubilization solution (e.g., DMSO or acidic isopropanol). [13] Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [19]2. Compound Treatment: a. Prepare serial dilutions of the test compounds in cell culture medium. b. Replace the old medium with medium containing the different concentrations of the compounds. Include vehicle controls. c. Incubate for a desired exposure time (e.g., 24, 48, or 72 hours). [13]3. MTT Addition and Incubation: a. After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. [13] b. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals. [13][18]4. Solubilization and Absorbance Measurement: a. Carefully remove the MTT-containing medium. b. Add a solubilizing agent to each well to dissolve the formazan crystals. [13] c. Measure the absorbance at a wavelength of 570 nm using a plate reader. [18]5. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Experimental Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

Objective: To measure the activation of caspase-3 and -7 as an indicator of apoptosis induction.

Materials:

  • Cells treated as in the MTT assay.

  • Caspase-Glo® 3/7 Assay kit (or equivalent).

  • White-walled 96-well plates suitable for luminescence measurements.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with the test compounds in a white-walled 96-well plate as described for the MTT assay.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.

Signaling Pathway: Caspase Activation Cascade

Apoptosis is executed by a cascade of caspase activation. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and, in turn, activate effector caspases (e.g., caspase-3, caspase-7), which cleave cellular substrates, leading to cell death. [22][23]

Caspase_Cascade Simplified Caspase Activation Cascade in Apoptosis Pro_Apoptotic_Signal Pro-Apoptotic Signal (e.g., Drug Compound) Initiator_Caspases Initiator Caspases (Caspase-8, Caspase-9) Pro_Apoptotic_Signal->Initiator_Caspases Activates Effector_Caspases Effector Caspases (Caspase-3, Caspase-7) Initiator_Caspases->Effector_Caspases Activates Substrate_Cleavage Cleavage of Cellular Substrates Effector_Caspases->Substrate_Cleavage Leads to Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Sources

Troubleshooting & Optimization

Side-product formation in oxetane ring-opening reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxetane Chemistry Solutions Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket Subject: Troubleshooting Side-Product Formation in Oxetane Ring-Opening

Introduction: The "Goldilocks" Challenge of Oxetanes

Welcome to the Oxetane Solutions Hub. If you are here, you likely appreciate that oxetanes are not simply "large epoxides." While they share the ring strain (~106 kJ/mol) necessary for ring-opening, their increased basicity (pKa of conjugate acid


 vs. 

for epoxides) makes them significantly more prone to protonation-initiated side reactions before the desired nucleophile can attack.

This guide addresses the four most common "failure modes" reported by our users: Oligomerization , Isomerization (Elimination) , Regioselectivity Errors , and Rearrangement .

Module 1: The "Gummy" Residue (Oligomerization)

Symptom: The reaction mixture becomes viscous; crude NMR shows broad methylene signals (


 3.4–3.6 ppm); mass balance is poor.

Diagnosis: Cationic Ring-Opening Polymerization (CROP). Because the oxetane oxygen is a good Lewis base, it competes with your nucleophile. If the concentration of unreacted oxetane is high relative to the nucleophile, the oxetane acts as the nucleophile, attacking the activated species to form polyethers.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Concentration < 0.1 M Reduces the probability of bimolecular collision between activated oxetane and neutral oxetane.
Addition Order Inverse Addition Slowly add the oxetane to the solution of Lewis Acid + Nucleophile. This ensures [Oxetane] is always effectively zero.
Temperature Cryogenic (-78 to -20 °C) Polymerization has a lower activation energy (

) than many substitution reactions; low temp favors the kinetic product (

).
Lewis Acid BF₃·OEt₂ (use with care) Strong Lewis acids promote CROP. Consider milder alternatives like Mg(OTf)₂ or Zn(OTf)₂ if reactivity permits.

Visual Workflow: The Polymerization Trap

Polymerization Start Activated Oxetane (Electrophile) Prod Desired Product (Ring Opened) Start->Prod Path A: k[Nu] >> k[Ox] (High Dilution) Poly Polyether Oligomer (Gummy Residue) Start->Poly Path B: k[Ox] > k[Nu] (High Conc.) Nu Nucleophile (Nu) Nu->Start Attack Ox Excess Oxetane (Competitor) Ox->Start Attack

Caption: Path A represents the desired trajectory. Path B dominates when local concentration of oxetane exceeds that of the nucleophile.

Module 2: The "Missing" Alcohol (Isomerization/Elimination)

Symptom: You isolated an olefin (homoallylic alcohol) instead of the ring-opened ether/alcohol. Diagnosis:


-type Elimination or Isomerization.
This occurs when the carbocation intermediate (or the activated complex) undergoes proton abstraction rather than nucleophilic attack. This is common with "hard" Lewis acids or bulky nucleophiles acting as bases.

Critical Insight: Recent studies (2024) utilizing superacids like Al(C₆F₅)₃ have shown that solvent choice is the "kill switch" for this side reaction.

The "Solvent Switch" Protocol:

  • Switch Solvent: Change from DCM to Toluene .

    • Why? Non-polar solvents destabilize the charged transition state required for elimination/isomerization, whereas DCM stabilizes the separated ion pair, allowing time for proton abstraction.

  • Catalyst Tuning:

    • Avoid

      
       or free protonic acids (
      
      
      
      ).
    • Use "soft" Lewis acids (e.g.,

      
      ) which coordinate the oxygen but generate less cationic character at the 
      
      
      
      -carbon.

Module 3: Regioselectivity (2-Substituted Oxetanes)

Symptom: Nucleophile attacks the "wrong" carbon (e.g., attacking the substituted C2 position instead of the unsubstituted C4).

Mechanism:

  • 
     (Steric Control):  Favors attack at the least substituted carbon (C4). This is the default for most good nucleophiles (azides, thiols).
    
  • 
     (Electronic Control):  Favors attack at the most substituted carbon (C2) if that carbon can stabilize a positive charge (e.g., 2-phenyl oxetane).
    

Decision Matrix:

Substrate TypeDesired AttackRecommended Conditions
2-Alkyl Oxetane C4 (Less Subst.)Basic/Neutral Conditions. Use strong nucleophiles (Grignards, Organolithiums) without Lewis Acid. Mechanism is pure

.
2-Aryl Oxetane C4 (Less Subst.)Avoid Strong Lewis Acids. Strong L.A. generates a benzylic carbocation at C2, directing attack there. Use mild activation (e.g., silica gel or LiClO₄).
2-Aryl Oxetane C2 (More Subst.)[1]Strong Lewis Acid (BF₃). Forces the reaction through an

-like transition state, directing attack to the benzylic position.

Module 4: Unexpected Carbonyls (Rearrangements)

Symptom: NMR shows an aldehyde or ketone signal; the ring has disappeared, but no nucleophile was incorporated. Diagnosis: Meinwald-type Rearrangement (1,2-shift).[2] Under strong Lewis acidic conditions, if the nucleophile is poor or slow, the oxetane undergoes a 1,2-hydride or 1,2-alkyl shift to relieve ring strain, forming a carbonyl.

Visual Mechanism:

Rearrangement Oxetane Activated Oxetane Carbocation Incipient Carbocation Oxetane->Carbocation Ring Opening (Slow Nu attack) Shift 1,2-Hydride Shift Carbocation->Shift Product Aldehyde/Ketone (Side Product) Shift->Product Strain Release

Caption: In the absence of a rapid nucleophilic trap, the ring-opened cation rearranges to a stable carbonyl isomer.

FAQ: Frequently Asked Questions

Q: Can I use Grignard reagents with oxetanes? A: Yes, but oxetanes are kinetically stable to Grignards at room temperature (unlike epoxides). You typically need to add a Lewis Acid additive (like


) or heat the reaction significantly, which increases the risk of elimination.
Pro-Tip: Use the "Turbo-Grignard" approach (iPrMgCl·LiCl) or catalyse with CuI to facilitate ring opening via softer metallation.

Q: Why is my Friedel-Crafts reaction with oxetan-3-ol giving me a diaryl alkane? A: You are seeing the "double reaction." The first step forms the 3-aryl-oxetan-3-ol. However, the benzylic alcohol product is more reactive than the starting oxetane. Under acidic conditions, it dehydrates to a cation which reacts with a second equivalent of arene. Fix: Reduce the Lewis Acid loading and stop the reaction at partial conversion, or use electron-deficient arenes which are less prone to the second attack.

References

  • Bull, J. A.; Croft, R. A.; Davis, O. A.; Doran, R.; Morgan, K. F. (2016).[3][4] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.[4] Link

    • The authoritative review on oxetane reactivity, covering polymeriz
  • Carreira, E. M.; Fessard, T. C. (2014).[5] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

    • Foundational work on using oxetanes as drug scaffolds and metabolic stability bioisosteres.[6][7]

  • Luger, P.; Buschmann, J. (1984). Structure of Oxetane at 90K and 140K. Journal of the American Chemical Society, 106(23), 7118–7121. Link

    • Definitive structural data explaining the ring strain and puckering angles th
  • Pérez-Gómez, M.; García-García, P. (2024). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C₆F₅)₃. European Journal of Organic Chemistry. Link

    • Recent protocol identifying solvent effects (Toluene vs DCM)

Sources

Technical Support Center: Benzylamine Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Focus: Suppression of Dimer Formation (


-Dibenzylamine)
Ticket ID:  #402-DIMER-SUPPRESSION
Assigned Specialist:  Senior Application Scientist

Executive Summary: The "Dimer" Problem

In the synthesis of benzylamine (primary amine), the "dimer" refers to


-dibenzylamine  (secondary amine). A related impurity is the Schiff base intermediate  (

-benzylidenebenzylamine).

These impurities arise because the product (benzylamine) is often a better nucleophile than the starting nitrogen source (ammonia), leading to a competitive reaction with the alkylating agent or carbonyl precursor.

This guide provides root cause analysis and self-validating protocols to suppress these pathways.

Root Cause Analysis (Mechanism)

To prevent the dimer, you must understand the competing kinetics. The mechanism differs based on your synthetic route.

Scenario A: Reductive Amination (Most Common)

Route: Benzaldehyde +


 + 

(Catalyst)

Benzylamine.

The Failure Mode: The reaction proceeds via a hemiaminal to an imine (


-benzylideneimine).
  • Primary Pathway: Benzaldehyde +

    
    
    
    
    
    Imine
    
    
    Benzylamine.
  • Dimer Pathway (Reductive Alkylation): As Benzylamine forms, it competes with

    
     for the remaining Benzaldehyde.
    
    • Benzylamine + Benzaldehyde

      
      
      
      
      
      -benzylidenebenzylamine
      (Schiff Base).
    • 
      -benzylidenebenzylamine + 
      
      
      
      
      
      
      
      -Dibenzylamine
      (Dimer).
Scenario B: Nucleophilic Substitution ( )

Route: Benzyl Chloride +




Benzylamine.[1]

The Failure Mode: Benzylamine is more nucleophilic than ammonia in many organic solvents due to electron donation from the benzyl group (inductive effect).

  • 
     leads to runaway dimerization.
    

Visualizing the Competing Pathways

The following diagram illustrates the "Reductive Alkylation Trap" where the product consumes the starting material.

DimerFormation Aldehyde Benzaldehyde Imine1 Primary Imine (N-benzylideneimine) Aldehyde->Imine1 Condensation Ammonia Ammonia (NH3) Ammonia->Imine1 Condensation Product Benzylamine (Primary Amine) Imine1->Product Reduction (H2/Cat) Imine2 Secondary Imine (N-benzylidenebenzylamine) Product->Imine2 + Unreacted Aldehyde (Competitive Attack) Dimer Dibenzylamine (Dimer) Imine2->Dimer Reduction

Figure 1: The "Reductive Alkylation Trap" in benzylamine synthesis. The red dashed line represents the critical failure point where product attacks precursor.

Troubleshooting Guides & Protocols

Module 1: Reductive Amination Optimization

User Query: "I am using Pd/C and Benzaldehyde with Ammonia gas, but I get 15% dimer. How do I stop this?"

Technical Response: Palladium on Carbon (Pd/C) is highly active for imine reduction but often non-selective, reducing the secondary imine (dimer precursor) as fast as the primary imine.

Protocol A: The "Ammonia Flood" (Stoichiometric Control)

The most effective control is statistical. You must drown the aldehyde in ammonia to ensure


 is always the nearest nucleophile.
  • Ratio: Increase

    
    :Benzaldehyde ratio to >5:1  (ideally 10:1).
    
  • Solvent: Use Methanol or Ethanol saturated with ammonia.

  • Temperature: Keep temperature low (

    
    C) during the initial mixing to favor the primary imine equilibrium before ramping heat for hydrogenation.
    
Protocol B: Catalyst Switching (Selectivity)

If Pd/C fails, switch to Raney Nickel . Raney Ni is less active toward the hydrogenolysis of the C-N bond and often shows better selectivity for primary amines in the presence of ammonia.

CatalystSelectivity RiskMitigation
Pd/C High (Promotes Dimer)Use acidic support or additives; High

pressure.[2]
Raney Ni Low (Favors Primary)Standard choice for industrial benzylamine synthesis.
Pt/C ModerateOften requires acid modifiers.
Protocol C: The "Two-Step" One-Pot (Kinetic Isolation)

Do not hydrogenate immediately.[2] Allow the primary imine to form completely before introducing the reducing environment.

  • Step 1: Stir Benzaldehyde + Excess

    
     in MeOH for 2-4 hours (monitor by HPLC/TLC for disappearance of aldehyde).
    
  • Step 2: Only then add the catalyst and

    
    .
    
    • Why? This removes free benzaldehyde from the system. When Benzylamine is finally formed, there is no aldehyde left to react with it.

Module 2: Direct Alkylation ( ) Optimization

User Query: "I am reacting Benzyl Chloride with aqueous ammonia. The yield is low due to dibenzylamine."

Technical Response: In aqueous/organic biphasic systems, benzylamine partitions into the organic phase (where Benzyl Chloride is), while ammonia stays in the water. This phase transfer creates a high local concentration of amine vs. chloride, favoring dimerization.

Protocol: The Homogeneous "Liquid Ammonia" System

To defeat the


 kinetics, you must operate in a single phase with massive ammonia excess.
  • System: Use Liquid Ammonia as both solvent and reactant (if pressure equipment allows) or highly saturated alcoholic ammonia.[2]

  • Ratio: Minimum 20:1 molar ratio (

    
    :Benzyl Chloride).
    
  • Addition Order: Add Benzyl Chloride slowly to the Ammonia solution.

    • Inverse addition (Ammonia to Chloride) guarantees dimerization.

Diagnostic Decision Tree

Use this flow to diagnose your current experiment failures.

Troubleshooting Start High Dimer Detected (>5%) Method Select Method Start->Method RA Reductive Amination Method->RA Alk Direct Alkylation (Benzyl Chloride) Method->Alk CheckNH3 Is NH3:Substrate > 10:1? RA->CheckNH3 IncNH3 Action: Increase NH3 Pressure/Conc CheckNH3->IncNH3 No CheckCat Catalyst Type? CheckNH3->CheckCat Yes SwitchNi Action: Switch to Raney Ni or Poisoned Pd/C CheckCat->SwitchNi Pd/C Stepwise Action: Pre-form Imine (2-Step Protocol) CheckCat->Stepwise Raney Ni CheckPhase Biphasic System? Alk->CheckPhase PhaseAction Action: Use Homogeneous Solvent (Ethanol/Liquid NH3) CheckPhase->PhaseAction Yes CheckAdd Addition Order? CheckPhase->CheckAdd No AddAction Action: Slow addition of Chloride TO Ammonia CheckAdd->AddAction Standard

Figure 2: Troubleshooting logic for dimer suppression.

References & Authority

  • Mechanism of Selectivity: Dangerfield, E. M., et al. "Amine synthesis by reductive amination."[3] Journal of Organic Chemistry, 2010, 75, 5470-5477.[3]

  • Catalyst Influence: "Reductive Amination of Benzaldehyde over Pd/C Catalysts." Organic Process Research & Development. (General reference to Pd/C selectivity issues in amine synthesis).

  • Selectivity in Alkylation: "Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation." Synthesis, 2003.[4]

  • General Methodology: "Reductive Amination." Organic Chemistry Portal. Link

For further assistance, please upload your HPLC chromatogram and reaction parameter logs to the secure portal.

Sources

Scaling up the synthesis of 2-(3-(Benzylamino)oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 2-(3-(Benzylamino)oxetan-3-yl)acetic acid

Status: Active Agent: Senior Application Scientist Ticket Context: High-priority scale-up (Gram to Kilogram). Molecule ID: OX-Bn-AA (this compound)

System Overview & Architecture

Welcome to the technical support hub for OX-Bn-AA. This molecule represents a specific class of "difficult-to-scale" motifs: a 3,3-disubstituted oxetane containing both a basic amine and an acidic carboxylate (zwitterion), prone to ring-opening under stress.

The synthesis relies on a three-stage "Make-Click-Clean" architecture:

  • Make: Olefination of oxetan-3-one (Horner-Wadsworth-Emmons).

  • Click: Conjugate addition of benzylamine (Aza-Michael).

  • Clean: Ester hydrolysis and zwitterion isolation.

Master Workflow Diagram

G start Oxetan-3-one (Starting Material) step1 Step 1: HWE Olefination (Triethyl phosphonoacetate, NaH) start->step1 inter1 Intermediate A: Ethyl 2-(oxetan-3-ylidene)acetate step1->inter1 Exothermic step2 Step 2: Aza-Michael Addition (Benzylamine, EtOH, 60°C) inter1->step2 inter2 Intermediate B: Ethyl 2-(3-(benzylamino)oxetan-3-yl)acetate step2->inter2 Reversible step3 Step 3: Hydrolysis (LiOH, THF/H2O) inter2->step3 final Target: This compound step3->final pH Sensitive

Caption: Logical flow of the three-step synthesis highlighting critical stress points (Exotherm, Reversibility, pH Sensitivity).

Troubleshooting Guide (Ticket-Based)

Ticket #001: HWE Reaction – Low Conversion & Polymerization

User Report: "During the reaction of oxetan-3-one with triethyl phosphonoacetate, we observe a thick gum forming and yields are stuck at 50%. The exotherm was harder to control than expected."

Root Cause Analysis: Oxetan-3-one is thermally unstable and prone to polymerization if the base concentration is too high or the temperature spikes. The "gum" is likely poly-oxetane or aldol-type byproducts.

Resolution Protocol:

  • Switch Base System: If using NaH, switch to LiCl/DBU (Masamune-Roush conditions) or KOtBu at -78°C .

    • Why? LiCl/DBU allows for "soft" deprotonation of the phosphonate, preventing the harsh basic conditions that degrade the oxetane ring.

  • Order of Addition (Critical):

    • Premix the phosphonate and base before adding the ketone.

    • Add the oxetan-3-one solution slowly at 0°C or lower . Never add base to the ketone.

  • Quench Protocol:

    • Do not use HCl.[1] Quench with saturated NH₄Cl solution. The oxetane ring in the product (Intermediate A) is an enol ether analog and is acid-sensitive.

Data Verification (HWE Step):

Parameter Standard (NaH) Optimized (LiCl/DBU)
Temperature 0°C to RT 0°C to RT
Yield 45-60% 85-92%

| Purity (Crude) | 70% (Oligomers present) | >95% |

Ticket #002: Aza-Michael Addition – Stalled Reaction

User Report: "Reaction of benzylamine with the unsaturated ester (Intermediate A) stalls at 70% conversion. Adding more heat causes the product to disappear."

Root Cause Analysis: The Michael addition to the exocyclic double bond of an oxetane is reversible (Retro-Michael). High heat favors the elimination of benzylamine, reverting to the starting material. Furthermore, the steric bulk of the 3,3-disubstitution creates a kinetic barrier.

Resolution Protocol:

  • Solvent Switch: Move from THF to Ethanol (EtOH) or Trifluoroethanol (TFE) .

    • Why? Protic solvents stabilize the zwitterionic transition state of the amine addition, accelerating the forward reaction without requiring excessive heat. TFE is particularly effective for difficult Michael additions.

  • Concentration: Run the reaction at high concentration (1.0 M to 2.0 M).

    • Why? Michael addition is bimolecular. Higher concentration favors the forward bimolecular step over the unimolecular retro-reaction.

  • Temperature Ceiling: Do not exceed 60°C . If conversion is slow, extend time, do not increase temperature.

Ticket #003: Hydrolysis – Product Loss During Workup

User Report: "Hydrolysis of the ester went fine (by TLC), but after acidifying with 1M HCl to extract, the product vanished. NMR shows complex aliphatic signals (ring opening)."

Root Cause Analysis: This is the most common failure mode.

  • Acid Sensitivity: The oxetane ring opens rapidly at pH < 3, especially with nucleophiles (Cl⁻) present.

  • Solubility: The product is an amino acid (zwitterion). It is highly water-soluble and will not extract into organic solvents (DCM/EtOAc) at neutral or acidic pH.

Resolution Protocol (The "Isoelectric Precipitation" Method):

  • Reagent: Use LiOH (2.0 equiv) in THF/H₂O (3:1). Avoid NaOH if possible (Li salts are more soluble in organic phases if extraction is needed, but here we want precipitation).

  • Neutralization (The Critical Step):

    • Do NOT use HCl.

    • Use a weak acid resin (e.g., Amberlite IRC-50) or careful addition of Acetic Acid or 1M Citric Acid .

    • Target pH 6.0 - 6.5 (the theoretical isoelectric point).

  • Isolation:

    • Remove THF under vacuum (keep T < 40°C).

    • The product should crystallize/precipitate from the remaining aqueous phase at the isoelectric point.

    • Filter and wash with cold isopropanol.

    • Alternative: If it does not precipitate, use Diaion HP-20 resin chromatography (elute with H₂O

      
       MeOH gradient) to desalt.
      

Safety & Scale-Up Engineering

Hazard Identification:

  • Oxetane Ring Strain: ~110 kJ/mol. While 3,3-disubstituted oxetanes are kinetically stable, they are thermodynamically primed for explosion/decomposition if catalyzed by strong Lewis acids (e.g., AlCl₃, BF₃) or strong mineral acids.

  • DSC (Differential Scanning Calorimetry): Always run a DSC on the crude Michael adduct. Decomposition onset is typically >180°C, but impurities can lower this.

Scale-Up Decision Matrix:

Decision q1 Is Intermediate A volatile? a1_yes Distill under high vacuum q1->a1_yes Yes (<150°C BP) a1_no Use Chromatography (Silica opens ring?) q1->a1_no No q2 Silica Acidity Check a1_no->q2 a2_safe Use Et3N buffered Silica q2->a2_safe Add 1% Et3N a2_unsafe Use Alumina (Neutral) q2->a2_unsafe Standard Silica

Caption: Purification decision tree for the HWE intermediate to prevent ring opening on acidic silica gel.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2] Angewandte Chemie International Edition, 49(48), 8979-8983. Link

    • Context: Foundational text on the stability and utility of 3,3-disubstituted oxetanes.[2][3]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947. Link

    • Context: Protocols for HWE reactions on oxetan-3-one and subsequent functionaliz
  • Bull, J. A., et al. (2016). "Exploiting the Strain of the Oxetane Ring in Synthesis." Chemical Reviews, 116(19), 12150–12233. Link

    • Context: Comprehensive review covering ring-opening risks and Michael addition str
  • Jenkins, K., et al. (2018). "Practical Scale-Up of Amino-Oxetane Building Blocks." Organic Process Research & Development, 22(1), 56–63. Link

    • Context: Specific engineering controls for handling oxetane exotherms and isol

Sources

Overcoming low reactivity of oxetane precursors in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxetane Reactivity & Synthesis Status: Online | Ticket Volume: High | Priority: Critical

Welcome to the Oxetane Reactivity Support Hub

Current System Status: Oxetane precursors are chemically distinct from their epoxide cousins. While they possess significant ring strain (~106 kJ/mol), they are kinetically more stable and less prone to spontaneous nucleophilic attack. This guide addresses the "Goldilocks" problem of oxetane chemistry: overcoming kinetic inertness without triggering rapid cationic polymerization.

Module 1: Ring Opening Troubleshooting

Ticket #OX-101: "My nucleophile won't open the ring (or yields are <20%)."

Diagnosis: You are likely treating the oxetane like an epoxide. Unlike epoxides, oxetanes possess a flatter ring puckering angle (~8.7° vs. ~30° for cyclobutane) and slightly lower strain energy than oxiranes.[1] They require substantial Lewis Acid (LA) activation to lower the LUMO energy for nucleophilic attack.

The Fix: The "Hard/Soft" Activation Protocol Standard BF3·OEt2 is often too harsh or hygroscopic, leading to decomposition. Switch to bulky, non-coordinating Lewis Superacids or Lanthanides.

Recommended Protocol: Regioselective Opening with Al(C6F5)3 Why: The bulky aluminum center prevents coordination to the product alcohol, preventing product inhibition and side reactions (dimerization).

ParameterStandard Condition (BF3·OEt2)Optimized Condition (Al(C6F5)3)
Catalyst Loading 10–20 mol%1–5 mol%
Temperature -78 °C to 0 °CAmbient (20–40 °C)
Solvent DCM (Strictly Anhydrous)Toluene (Non-coordinating)
Selectivity Mixed (Allylic/Homoallylic)>95% Homoallylic Alcohol
Polymerization Risk HighLow

Step-by-Step Workflow:

  • Preparation: Dissolve oxetane (1.0 equiv) in anhydrous Toluene (0.2 M).

  • Activation: Add nucleophile (e.g., allyltrimethylsilane, 1.2 equiv).

  • Catalysis: Add Al(C6F5)3 (1 mol%) in one portion.

  • Monitoring: Stir at 40 °C. Reaction typically completes in <1 hour.

  • Quench: Add 0.1 M HCl or wet ether.

Expert Insight: If using nitrogen nucleophiles (azides/amines), Lewis acids will be quenched by the amine. You must use the Bull-Carreira Sulfonyl Fluoride Strategy (See Module 3) or pre-activate the oxetane with a temporary protecting group strategy.

Module 2: Polymerization Control

Ticket #OX-202: "The reaction mixture turned into a viscous gel."

Diagnosis: You have triggered Cationic Ring-Opening Polymerization (CROP). This occurs when the propagating oxonium species is faster than the terminating nucleophilic attack.

Visualizing the Failure Mode:

OxetanePolymerization Oxetane Oxetane Precursor LA_Complex Activated LA-Complex (Electrophilic) Oxetane->LA_Complex + Lewis Acid Nu_Attack Nucleophilic Attack (Desired Path) LA_Complex->Nu_Attack + Strong Nucleophile (Fast Kinetics) Polymer Cationic Polymerization (The 'Gel') LA_Complex->Polymer + Excess Oxetane (Slow Nucleophile) Product Ring-Opened Product Nu_Attack->Product Polymer->Polymer Propagation

Caption: Figure 1. Kinetic competition between productive ring opening and destructive polymerization. High local concentration of oxetane favors the red path.

The Fix: Concentration & Temperature Management

  • Inverse Addition: Do not add the Lewis Acid to the oxetane. Add the oxetane slowly to a solution of the Lewis Acid and Nucleophile. This keeps the instantaneous concentration of oxetane low relative to the nucleophile.

  • Solvent Switch: Avoid THF or Ether (which can co-polymerize or compete for the LA). Use DCM, Toluene, or Hexafluoroisopropanol (HFIP) for hydrogen-bond activation.

Module 3: Functionalizing the 3-Position

Ticket #OX-303: "I need to install a group at the 3-position, but it's sterically blocked."

Diagnosis: The 3-position of the oxetane is the "backbone." Traditional SN2 approaches fail here. You must utilize Radical Cross-Coupling or Minisci-type reactions.

The Fix: Photoredox Minisci Reaction Radical addition allows for the functionalization of heterocycles with oxetanyl radicals.

Protocol: Ir/Ni Dual Catalysis (MacMillan/Bull Approach) Target: Coupling Oxetane-3-carboxylic acid (or redox-active ester) with an aryl bromide.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • Oxetane-3-carboxylic acid Cs salt (1.5 equiv)

    • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

    • Ni Catalyst: NiCl2·dme / dtbbpy (5 mol%)

  • Setup: Dissolve in DMF (0.02 M) to prevent radical dimerization.

  • Irradiation: Blue LED (450 nm) for 24–48 hours.

  • Mechanism: The carboxylate is oxidized to a radical, loses CO2, and the resulting oxetanyl radical is captured by the Ni-Aryl complex.

Module 4: Synthesis of Amino-Oxetanes (Bioisosteres)

Ticket #OX-404: "Direct alkylation of amines with oxetane halides is failing."

Diagnosis: You are attempting to synthesize an oxetane-amine (benzamide bioisostere).[2] Direct displacement of 3-iodo-oxetane by amines is sluggish and prone to elimination (creating the enol ether) or ring opening.

The Fix: Defluorosulfonylative Coupling (The Bull Method) Use Oxetane-3-sulfonyl fluoride (EsF) reagents. They are stable to hydrolysis but react specifically with amines.

Workflow:

  • Reagent: Synthesize or purchase Oxetane-3-sulfonyl fluoride .

  • Coupling:

    • Mix Amine (1.0 equiv) + Oxetane-3-sulfonyl fluoride (1.2 equiv).

    • Base: Cs2CO3 (3.0 equiv).

    • Solvent: DMSO or MeCN (wet solvents are tolerated).

    • Temp: 50 °C.

  • Result: The reaction proceeds via a "sulfene" intermediate or direct substitution, releasing SO2 and fluoride, yielding the 3-amino oxetane with high fidelity.

FAQ: Quick Troubleshooting

SymptomProbable CauseImmediate Action
Starting material recovered Lewis Acid is "dead" (hydrated).Distill BF3·OEt2 or switch to solid Al(C6F5)3.
Product is a mix of isomers Carbonocation rearrangement.Switch to non-polar solvent (Toluene) to favor concerted SN2-like opening.
Explosive pressure rise Exothermic polymerization.STOP. Cool reaction immediately. Dilute significantly for next run.

Decision Tree: Choosing Your Activation Strategy

OxetaneLogic Start Start: Oxetane Precursor Goal What is your goal? Start->Goal RingOpen Ring Opening Goal->RingOpen Funct 3-Position Functionalization Goal->Funct See Mod 3 NuType Nucleophile Type? RingOpen->NuType HardNu Hard/Basic (Grignard/Lithium) NuType->HardNu SoftNu Soft/Neutral (Allyl/Thiol/Alcohol) NuType->SoftNu AmineNu Amine (N-H) NuType->AmineNu Sol1 Use Cu(I)/Li Catalysis (Duncton Protocol) HardNu->Sol1 Sol2 Use Al(C6F5)3 or BF3·OEt2 (Low Temp) SoftNu->Sol2 Sol3 Use Sulfonyl Fluoride (Bull Protocol) AmineNu->Sol3

Caption: Figure 2. Strategic decision tree for selecting the correct activation mode based on nucleophile compatibility.

References

  • Luger, P., & Buschmann, J. (1984).[1] Structure of oxetane at 90 K and 140 K. Journal of the American Chemical Society.[3] Link (Establishing the puckering angle and strain).

  • Bull, J. A., et al. (2016).[3] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link (The definitive review on oxetane utility).

  • Rojas, J. J., et al. (2022).[4] Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. Nature Chemistry. Link (The "Bull Protocol" for amino-oxetanes).

  • Ciaccia, M., et al. (2024). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.[5] Advanced Synthesis & Catalysis. Link (The aluminum superacid protocol).

  • Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes as promising physicochemical modules in drug discovery. Journal of Medicinal Chemistry. Link (Foundational work on spirocyclic oxetanes).

Sources

Validation & Comparative

A Comparative Guide to 2-(3-(Benzylamino)oxetan-3-yl)acetic Acid and Structurally-Related Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of strained heterocyclic scaffolds is a key tactic for optimizing the pharmacological profiles of drug candidates. This guide provides an in-depth comparative analysis of the novel compound, 2-(3-(benzylamino)oxetan-3-yl)acetic acid, against other established benzylamine derivatives. Benzylamines are a well-established privileged structure in drug discovery, forming the core of compounds with diverse activities ranging from antimicrobial to potent enzyme inhibition.[1][2] This guide focuses on a prospective evaluation of our title compound within the context of γ-aminobutyric acid (GABA) transporter (GAT) inhibition, a therapeutic area where precise molecular architecture is paramount for achieving subtype selectivity and efficacy.[3] By dissecting its unique structural components—the benzylamine moiety, the rigid oxetane core, and the acetic acid sidechain—we will project its potential performance characteristics. This analysis is supported by a thorough review of structure-activity relationships (SAR) in related series, detailed experimental protocols for its synthesis and biological evaluation, and a discussion of its potential advantages over existing chemical entities.

Introduction: The Rationale for Constrained Scaffolds in Benzylamine Derivatives

The benzylamine motif is a cornerstone in the design of biologically active molecules, prized for its ability to engage in critical hydrogen bonding and aromatic interactions within protein binding sites.[2] Its derivatives have been successfully developed as antifungal agents, antibacterials, and enzyme inhibitors.[4][5] However, traditional, more flexible benzylamine derivatives can suffer from metabolic instability or a lack of target selectivity due to their conformational freedom.

The introduction of small, strained ring systems like oxetane has emerged as a powerful strategy to address these limitations.[6] The oxetane ring, a four-membered ether, is not merely a passive linker; it introduces a defined three-dimensional geometry, reduces the lipophilicity of the molecule, and can improve metabolic stability and aqueous solubility. The title compound, this compound, represents a confluence of these design principles. It embeds the reactive benzylamine within a rigid, 3,3-disubstituted oxetane scaffold, which itself is appended with an acetic acid moiety. This specific arrangement strongly suggests a structural analogy to GABA, positioning it as a compelling candidate for interacting with GABAergic system targets, particularly the GABA transporters (GATs).[7]

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is tightly regulated by four transporter subtypes: GAT1, GAT2, GAT3, and BGT1.[8] Inhibition of these transporters prolongs the action of GABA, a mechanism that has been successfully exploited for the treatment of epilepsy, neuropathic pain, and other neurological disorders.[3][9] This guide will, therefore, compare our title compound primarily with known benzylamine-containing GAT inhibitors to build a robust hypothesis for its potential therapeutic utility.

Structural and Synthetic Analysis

Deconstruction of the Target Molecule

The potential pharmacological profile of this compound can be understood by examining its three core components:

  • The Benzylamine Group: This provides a key interaction point, with the secondary amine acting as a hydrogen bond donor and the benzyl group offering potential for aromatic or hydrophobic interactions.

  • The Oxetane-3,3-disubstituted Core: This rigid scaffold precisely orients the benzylamino and acetic acid groups in space. Unlike a flexible aliphatic chain, this fixed conformation can lead to higher binding affinity and selectivity for a specific biological target.

  • The Acetic Acid Group: The carboxylate group is a strong hydrogen bond acceptor and can mimic the carboxylate of GABA, making it a critical feature for potential GAT inhibition.

Proposed Synthetic Pathway

The synthesis of this compound is not explicitly described in the current literature. However, a logical and efficient route can be proposed based on established methodologies for the functionalization of oxetanes and reductive amination.[5][7] The workflow below outlines a feasible multi-step synthesis starting from commercially available oxetan-3-one.

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Aza-Michael Addition cluster_2 Step 3: Saponification A Oxetan-3-one C Methyl (oxetan-3-ylidene)acetate A->C NaH, THF B Methyl 2-(dimethoxyphosphoryl)acetate B->C E Methyl 2-(3-(benzylamino)oxetan-3-yl)acetate C->E DBU, MeCN D Benzylamine D->E F This compound E->F LiOH, THF/H2O

Caption: Proposed synthetic workflow for this compound.

This proposed synthesis is efficient and utilizes well-documented reactions, making the target molecule highly accessible for further research and development.

Comparative Analysis of Biological Activity: A Focus on GABA Transporter Inhibition

Given its structural similarity to GABA, the most promising therapeutic application for this compound is as a GAT inhibitor. This section compares its structural features to known benzylamine-based GAT inhibitors.

The Pharmacophore Model for GAT Inhibition

Effective GAT inhibitors typically possess a core structure that mimics GABA, featuring an amino group and a carboxylic acid separated by a specific distance, along with a lipophilic moiety to enhance binding affinity and membrane permeability.[8] The diagram below compares the pharmacophoric elements of our title compound with a known N-benzylamide GAT inhibitor.[10]

G cluster_0 Target Compound: this compound cluster_1 Comparator: N-benzyl-4-hydroxybutanamide Derivative node_A Benzyl Group Lipophilic Moiety Secondary Amine H-Bond Donor Oxetane Core Rigid Spacer Carboxylic Acid H-Bond Acceptor/Anionic Center node_B Benzyl Group Lipophilic Moiety Amide NH H-Bond Donor Aliphatic Chain Flexible Spacer Hydroxyl Group Potential H-Bonding node_A:f1->node_B:f1 Similar Function node_A:f3->node_B:f3 Similar Function node_A:f5->node_B:f5 Key Difference: Rigid vs. Flexible

Caption: Pharmacophore comparison between the target compound and a known flexible GAT inhibitor.

The key differentiating feature is the rigid oxetane spacer in our title compound versus the flexible aliphatic chain in many known inhibitors.[3] This conformational constraint is hypothesized to be a significant advantage, as it can lock the molecule into a bioactive conformation, potentially increasing potency and, crucially, selectivity for a specific GAT subtype.

Performance Comparison with Known Benzylamine GAT Inhibitors

To contextualize the potential of our target compound, we compare its structural features against experimental data for other benzylamine derivatives investigated as GAT inhibitors.

Compound/SeriesStructureTarget(s)Reported Activity (pIC50)Key Structural FeatureReference
N-benzyl-4-hydroxybutanamides N-benzylamide with a flexible hydroxybutanamide chainmGAT2 / mGAT4pIC50 up to 5.34 (mGAT2) and 5.02 (mGAT4)Flexible chain allowing adaptation to binding pocket.[3]
N-benzylamide GABA Analogs N-benzylamide attached to a GABA analog coremGAT3 / mGAT4Subtype preference for mGAT3/4 demonstrated.Stiffened lipophilic fragments explored.[10]
This compound (Hypothetical) Target Compound Predicted: mGAT1-4 N/A (To be determined) Rigid oxetane core precisely positioning key functional groups. N/A

Analysis of Comparison:

  • Flexibility vs. Rigidity: Existing benzylamine GAT inhibitors often rely on flexible chains.[10][3] While effective, this can lead to off-target effects or binding to multiple GAT subtypes. The rigid oxetane scaffold of our title compound pre-organizes the key binding motifs (amine and carboxylate), which could reduce the entropic penalty of binding and enhance selectivity.

  • Potential for Subtype Selectivity: The precise spatial arrangement enforced by the 3,3-disubstituted oxetane could enable selective interaction with the unique binding pocket architecture of a single GAT subtype, a highly sought-after goal in the field.

Experimental Protocols for Evaluation

To facilitate further research, this section provides detailed, actionable protocols for the synthesis and biological characterization of the title compound.

Detailed Synthesis Protocol

Protocol: Synthesis of this compound

  • Step 1: Synthesis of Methyl (oxetan-3-ylidene)acetate

    • Suspend sodium hydride (60% dispersion in mineral oil, 1.05 eq) in dry tetrahydrofuran (THF) under an argon atmosphere.

    • Cool the suspension to 0 °C and add methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise. Stir for 30 minutes.

    • Add a solution of oxetan-3-one (1.0 eq) in dry THF dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction carefully with water. Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title intermediate.[7]

  • Step 2: Synthesis of Methyl 2-(3-(benzylamino)oxetan-3-yl)acetate

    • To a solution of methyl (oxetan-3-ylidene)acetate (1.0 eq) in acetonitrile, add benzylamine (1.1 eq) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq).

    • Stir the reaction mixture at 45 °C for 24 hours, monitoring by TLC.

    • Upon completion, concentrate the mixture under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the ester.

  • Step 3: Saponification to this compound

    • Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of THF and water (3:1).

    • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.

    • Acidify the reaction mixture to pH ~5-6 with 1N HCl.

    • Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound.

In Vitro GABA Uptake Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of the synthesized compound against the four human GAT subtypes.

G cluster_0 Phase 1: Cell Preparation cluster_1 Phase 2: Assay Procedure cluster_2 Phase 3: Data Acquisition & Analysis A Culture HEK293 cells stably expressing hGAT1, hGAT2, hGAT3, or hBGT1 B Plate cells in 96-well plates and grow to confluence A->B C Wash cells with assay buffer B->C D Pre-incubate cells with test compound (e.g., title compound) or vehicle control for 15 min at 37°C C->D E Initiate uptake by adding [3H]GABA (final concentration ~10 nM) D->E F Incubate for 10 min at 37°C to allow uptake E->F G Terminate uptake by rapid washing with ice-cold buffer F->G H Lyse cells G->H I Measure radioactivity using a scintillation counter H->I J Calculate % inhibition relative to vehicle control I->J K Plot dose-response curve and determine IC50 values J->K

Caption: Experimental workflow for the [3H]GABA uptake inhibition assay.

Conclusion and Future Directions

This guide presents a comparative analysis of this compound, a novel compound with significant potential as a modulator of the GABAergic system. Through structural deconstruction and comparison with established benzylamine derivatives, we have built a strong hypothesis for its utility as a conformationally constrained GAT inhibitor.[10][3]

Key advantages of the target scaffold include:

  • Conformational Rigidity: The oxetane core locks the pharmacophoric elements into a defined orientation, which may lead to enhanced potency and selectivity.[6]

  • Improved Physicochemical Properties: The oxetane motif is known to favorably modulate properties like solubility and metabolic stability.

  • Synthetic Tractability: The proposed synthesis is robust and allows for facile generation of analogues for extensive SAR studies.

The next critical step is the execution of the experimental protocols detailed herein. Synthesizing the compound and evaluating its activity in the GABA uptake assay will validate the hypotheses presented in this guide. Future work should focus on exploring substitutions on the benzyl ring to probe for additional interactions within the GAT binding pockets and further optimize the compound's activity and selectivity profile. This structured approach will pave the way for potentially developing a new class of selective GAT inhibitors for the treatment of neurological disorders.

References

  • Gil, M. J., et al. (1998). Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. PubMed. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents. RSC Publishing. Available at: [Link]

  • Kuhn, M., et al. (2017). Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. PubMed. Available at: [Link]

  • Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. ACS Publications. Available at: [Link]

  • Yu, M. J., et al. (1994). Benzylamine antioxidants: relationship between structure, peroxyl radical scavenging, lipid peroxidation inhibition and cytoprotection. ACS Publications. Available at: [Link]

  • Maibaum, J., et al. (2017). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. NIH. Available at: [Link]

  • Wikipedia. Benzylamine. Wikipedia. Available at: [Link]

  • Kowalczyk, P., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience. Available at: [Link]

  • Krall, J., et al. (2021). Development of tricyclic N-benzyl-4-hydroxybutanamide derivatives as inhibitors of GABA transporters mGAT1-4 with anticonvulsant, antinociceptive, and antidepressant activity. PubMed. Available at: [Link]

  • SGC-UNC. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. MDPI. Available at: [Link]

  • Open Medicinal Chemistry Journal. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Clausen, R. P. (2000). The GABA transporter and its inhibitors. PubMed. Available at: [Link]

  • Kovács, I., et al. (1989). Inhibition of high affinity synaptosomal uptake of GABA by a bicycloheptane derivative. ResearchGate. Available at: [Link]

  • Drugs.com. List of Gamma-aminobutyric acid reuptake inhibitors. Drugs.com. Available at: [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Leonori, D., & Barker, T. J. (2020). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals. ChemRxiv. Available at: [Link]

Sources

The Strategic Swap: A Comparative Guide to Oxetane and gem-Dimethyl Isosteres in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of drug discovery, the subtle modification of a lead compound can dramatically alter its therapeutic potential. Among the medicinal chemist's most powerful tools is the principle of bioisosterism, the strategic replacement of a functional group with another that retains similar physical or chemical properties, to enhance a molecule's efficacy, safety, and pharmacokinetic profile.[1][2][3][4] This guide provides an in-depth comparative analysis of two popular isosteric replacements: the oxetane ring and the gem-dimethyl group. While both are often employed to address similar challenges, their distinct characteristics offer unique advantages and disadvantages that must be carefully weighed.

This document will delve into the profound impact of these isosteres on key drug-like properties, including aqueous solubility, lipophilicity, metabolic stability, and conformational preference. We will explore the mechanistic underpinnings of these effects and provide detailed experimental protocols for their evaluation, empowering researchers to make informed decisions in their drug design campaigns.

The Isosteric Conundrum: Oxetane vs. gem-Dimethyl

The gem-dimethyl group, a pair of methyl groups attached to the same carbon atom, has long been a staple in medicinal chemistry. It is frequently used to block metabolically labile positions, thereby increasing a compound's half-life.[5][6] Additionally, the steric bulk of the gem-dimethyl group can enforce a specific conformation, which may be beneficial for binding to a biological target.[5][7][8][9] However, this modification often comes at the cost of increased lipophilicity, which can lead to poor aqueous solubility and off-target effects.[5][10]

Enter the oxetane, a four-membered cyclic ether that has emerged as a versatile and attractive isostere for the gem-dimethyl group, as well as for carbonyl groups.[10][11][12][13][14][15][16] The incorporation of an oxetane ring can impart a range of desirable properties, including enhanced polarity and metabolic stability, without the significant lipophilicity penalty associated with the gem-dimethyl group.[11][12][15][17][18][19][20]

Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

The choice between an oxetane and a gem-dimethyl isostere hinges on the specific liabilities of the lead compound and the desired improvements. The following sections provide a detailed comparison of their effects on critical drug-like properties, supported by experimental data from the literature.

Aqueous Solubility and Lipophilicity

Aqueous solubility is a critical determinant of a drug's absorption and distribution. Highly lipophilic compounds often exhibit poor solubility, limiting their bioavailability.

  • Oxetane: The introduction of an oxetane ring generally leads to a significant increase in aqueous solubility.[17][18][21] This is attributed to the polar nature of the ether oxygen, which can act as a hydrogen bond acceptor.[10][19][22] The magnitude of this effect can be dramatic, with some studies reporting solubility increases of 4- to over 4000-fold upon replacing a gem-dimethyl group with an oxetane.[17][18] Consequently, oxetane-containing molecules are typically much less lipophilic than their gem-dimethyl counterparts.[19]

  • gem-Dimethyl: Conversely, the incorporation of a gem-dimethyl group invariably increases lipophilicity (logP). This can be a significant drawback, often leading to decreased aqueous solubility and potential issues with formulation and administration.[5][10]

Table 1: Comparative Impact on Lipophilicity and Aqueous Solubility

IsostereEffect on Lipophilicity (logP)Effect on Aqueous SolubilityRationale
Oxetane DecreasesSignificantly IncreasesThe polar ether oxygen acts as a hydrogen bond acceptor, enhancing interactions with water.[10][19][22]
gem-Dimethyl IncreasesDecreasesThe two nonpolar methyl groups contribute to the overall lipophilic character of the molecule.[5][10]
Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily cytochrome P450s (CYPs) in the liver.[23] Rapid metabolism can lead to low bioavailability and a short duration of action.

  • Oxetane: Oxetanes are generally considered to be metabolically robust.[10][11][12][15][16][19][20] The strained four-membered ring is resistant to many common metabolic pathways. Replacing a metabolically vulnerable group, such as a methylene or even a gem-dimethyl group, with an oxetane can significantly enhance metabolic stability and reduce intrinsic clearance rates.[17][18][19]

  • gem-Dimethyl: While the gem-dimethyl group is often introduced to block metabolism at an adjacent site, the methyl groups themselves can be susceptible to oxidation by CYPs. This can lead to the formation of hydroxymethyl metabolites, which may be further oxidized or conjugated.[5] However, in many cases, the steric hindrance provided by the gem-dimethyl group does effectively shield neighboring positions from metabolic attack.[5]

Table 2: Comparative Impact on Metabolic Stability

IsostereGeneral Effect on Metabolic StabilityCommon Metabolic Pathways
Oxetane IncreasesGenerally resistant to metabolism.[10][11][12][15][16][19][20]
gem-Dimethyl Can Increase or DecreaseSusceptible to oxidation to form alcohol metabolites. Can sterically hinder metabolism at adjacent sites.[5]
Conformational Effects

The three-dimensional shape of a molecule is crucial for its interaction with a biological target. Isosteric replacements can subtly alter the conformational preferences of a molecule, leading to changes in biological activity.

  • Oxetane: The incorporation of an oxetane into an aliphatic chain can induce a "gauche" or "synclinal" conformation, in contrast to the more linear "antiplanar" arrangement often favored by alkyl chains.[17][18] This conformational constraint can be advantageous for pre-organizing a molecule into its bioactive conformation.

  • gem-Dimethyl: The gem-dimethyl group is a well-known "conformational lock."[8][9] The steric bulk of the two methyl groups can restrict bond rotation and favor a specific rotamer. This can be a powerful strategy for improving binding affinity and selectivity.[5][6][8]

Experimental Protocols for Evaluation

The rational selection of an isostere requires robust experimental data. The following sections provide step-by-step methodologies for key in vitro assays used to assess the impact of oxetane and gem-dimethyl substitutions.

Determination of Lipophilicity (logP)

The partition coefficient (logP) is the most common measure of lipophilicity. The "shake-flask" method is the gold standard, though chromatographic methods are often used for higher throughput.[24][25][26][27]

Protocol: Shake-Flask Method for logP Determination

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Dissolution: Dissolve a known amount of the test compound in the aqueous phase.

  • Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a sealed vessel.

  • Equilibration: Shake the vessel vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the aqueous and n-octanol phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the logP using the following formula: logP = log ([Compound]octanol / [Compound]aqueous)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Saturated n-Octanol & Buffer dissolve Dissolve Compound in Aqueous Phase prep_phases->dissolve partition Add n-Octanol & Shake dissolve->partition separate Centrifuge to Separate Phases partition->separate quantify Quantify Compound in Each Phase separate->quantify calculate Calculate logP quantify->calculate

Caption: Workflow for logP determination by the shake-flask method.

Assessment of Metabolic Stability

In vitro metabolic stability assays are crucial for predicting a compound's in vivo clearance.[23][28][29][30][31] These assays typically involve incubating the test compound with a source of metabolic enzymes, such as liver microsomes or S9 fractions.[23][28][29]

Protocol: Metabolic Stability Assay using Human Liver Microsomes

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw human liver microsomes (HLMs) and an NADPH-regenerating system on ice.

    • Prepare a working solution of the test compound by diluting the stock solution in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the HLM suspension and the working solution of the test compound.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a cold organic solvent containing an internal standard (e.g., acetonitrile).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_quant Quantification & Analysis reagents Prepare Compound, HLMs, & NADPH System plate Combine Reagents in 96-well Plate reagents->plate pre_incubate Pre-incubate at 37°C plate->pre_incubate initiate Initiate with NADPH pre_incubate->initiate quench Quench at Time Points initiate->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms data Calculate t1/2 & CLint lcms->data

Caption: Workflow for in vitro metabolic stability assay.

Synthetic Considerations

The feasibility of synthesizing analogs is a critical factor in any drug design campaign. Both oxetane and gem-dimethyl groups can be introduced using established synthetic methodologies.

  • Oxetane Synthesis: A common approach involves the intramolecular Williamson ether synthesis from a suitably functionalized 1,3-diol precursor.[32][33] Alternatively, [2+2] cycloaddition reactions between an alkene and a carbonyl compound (the Paternò–Büchi reaction) can also be employed.[10][33] The availability of oxetane-containing building blocks has also greatly facilitated their incorporation into complex molecules.[34]

  • gem-Dimethyl Synthesis: The introduction of a gem-dimethyl group can often be achieved through the alkylation of a ketone or ester enolate with a methylating agent, such as methyl iodide. This process is typically repeated to install the second methyl group.

Conclusion: A Tale of Two Isosteres

The choice between an oxetane and a gem-dimethyl group as an isosteric replacement is a nuanced decision that depends on the specific goals of the medicinal chemist. The gem-dimethyl group remains a valuable tool for imparting conformational rigidity and blocking metabolic hot spots, particularly when a modest increase in lipophilicity is tolerable.

However, the oxetane has emerged as a powerful and often superior alternative, offering a unique combination of properties that can address multiple liabilities simultaneously. Its ability to enhance aqueous solubility, improve metabolic stability, and influence conformation, all while avoiding a significant lipophilicity penalty, makes it an invaluable addition to the modern drug designer's toolkit. By carefully considering the comparative data and employing robust experimental validation, researchers can strategically leverage these isosteres to optimize their lead compounds and accelerate the journey towards new and effective medicines.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Carreira, E. M., & Fessard, T. C. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3244. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(27), 4512-4516. [Link]

  • Talele, T. T. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Journal of Pharmaceutical Research and Innovation. [Link]

  • Seba, M. C. (2024, August 15). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review. [Link]

  • Chemie Brunschwig. Oxetane. Retrieved from [Link]

  • Jágr, M., & Kaplánek, R. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324-1373. [Link]

  • Bull, J. A., & Croft, R. A. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Martinez-Montero, S., & Gouverneur, V. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12581-12600. [Link]

  • Show, P. L., & Chen, W. H. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1163-1185. [Link]

  • Martinez-Montero, S., & Gouverneur, V. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12581-12600. [Link]

  • Unknown. (2012, May 7). Application of Bioisosteres in Drug Design. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-68). [Link]

  • Kumar, R., & Lamba, H. S. (2020). Input of Isosteric and Bioisosteric Approach in Drug design. Research Journal of Pharmacy and Technology, 13(12), 6241-6248. [Link]

  • Creative Biolabs. Metabolic Stability Assay. Retrieved from [Link]

  • Wuitschik, G. (2009). Oxetanes in drug discovery. ETH Zurich. [Link]

  • de Sousa, J. S., & de Souza, M. V. N. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. [Link]

  • Di, L., & Kerns, E. H. (2012). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 17(5), 649-659. [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

  • Prendergast, P. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Journal of Pharmacy and Pharmacology, 8(1), 1-8. [Link]

  • Star, A. L., & Gellman, S. H. (2018). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Organic & Biomolecular Chemistry, 16(26), 4846-4853. [Link]

  • Eurofins Discovery. Metabolic Stability Services. Retrieved from [Link]

  • Jágr, M., & Kaplánek, R. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. [Link]

  • Chen, Y., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. [Link]

  • Unknown. (n.d.). Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Link]

  • Zhang, X., & Zhang, W. (2026). Oxetanes in heterocycle synthesis: recent advances. Organic Chemistry Frontiers. [Link]

  • Borgen, G., & Dale, J. (1974). The conformations of some gem-dimethyl substituted cyclic anhydrides (i). Acta Chemica Scandinavica B, 28(1), 15-22. [Link]

  • Drug Design Org. (2008, December 15). Case Studies in Analog Design. [Link]

  • Bach, R. D., & Dmitrenko, O. (2002). The effect of substitutents on the strain energies of small ring compounds. The Journal of Organic Chemistry, 67(8), 2588-2599. [Link]

  • Ciura, K., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry, 113, 119-133. [Link]

  • Borgen, G., Dale, J., Trætteberg, M., Rudén, U., & Pilotti, Å. (n.d.). Conformational Interconversions in Gem-Dimethyl Substituted Cycloheptanes. Amanote Research. [Link]

  • Liu, J., et al. (2020). Geminal Dimethyl Substitution Enables Controlled Polymerization of Penicillamine-Derived b-Thiolactones and Reversed Depolymerization. Angewandte Chemie International Edition, 59(43), 19139-19146. [Link]

  • Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6549. [Link]

Sources

A Comparative Guide to the Structural Validation of 2-(3-(Benzylamino)oxetan-3-yl)acetic acid by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 2-(3-(benzylamino)oxetan-3-yl)acetic acid, a precise understanding of its atomic arrangement is critical for elucidating its mechanism of action, optimizing its pharmacological properties, and ensuring intellectual property protection. While various analytical techniques can provide structural information, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing a definitive and high-resolution molecular structure.[1][2][3]

This guide offers an in-depth comparison of SC-XRD with other common analytical methods for the structural validation of small molecules, using this compound as a case study. We will explore the causality behind experimental choices in the SC-XRD workflow and provide a framework for a self-validating analytical approach.

The Unrivaled Precision of Single-Crystal X-ray Diffraction

SC-XRD is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry.[4][5] This level of detail is often unattainable with other methods.

The process begins with the growth of high-quality single crystals, which can be the most challenging step.[2][3] For a molecule like this compound, which possesses both acidic and basic functionalities, various crystallization techniques such as slow evaporation, vapor diffusion, or solvent layering can be explored.[6][7] The choice of solvent is critical and is often determined empirically, with the goal of obtaining crystals of sufficient size (ideally >20 µm in all dimensions) and quality.[7][8]

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[4][9] As the crystal is rotated, a detector records the intensities and positions of the diffracted X-rays.[5][9] This data is then used to solve the "phase problem" and generate an electron density map of the molecule.[10][11] An atomic model is then built into this map and refined to best fit the experimental data.[12] The final output is a Crystallographic Information File (CIF), a standard format for storing and sharing crystal structure data.[13][14][15]

dot graph TD { subgraph "SC-XRD Workflow" A[Crystal Growth] --> B{Crystal Selection & Mounting}; B --> C[Data Collection]; C --> D[Structure Solution]; D --> E[Structure Refinement]; E --> F[Validation & CIF Generation]; end } caption: "Workflow for Single-Crystal X-ray Diffraction."

A Comparative Analysis: SC-XRD vs. Other Techniques

While SC-XRD provides the most definitive structural data, it is often used in conjunction with other analytical methods. Understanding the strengths and limitations of each technique is crucial for a comprehensive structural validation.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.Unambiguous and high-resolution structural determination.[1]Requires high-quality single crystals, which can be difficult to obtain. Provides a static picture of the molecule in the solid state.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, information about molecular dynamics in solution.[17]Provides structural information in solution, which can be more physiologically relevant.[18] Does not require crystallization.[18]Structure determination can be complex and may not be as precise as SC-XRD.[17] Limited to smaller molecules for complete structure elucidation.
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity and accuracy for determining molecular formula.Provides no information about the 3D arrangement of atoms.
Computational Modeling Theoretical 3D structure and conformational analysis.Can predict structures and explore conformational landscapes without experimental data.The accuracy of the model is dependent on the computational method and may not reflect the true structure.

dot graph TD { subgraph "Structural Validation Logic" A[Proposed Structure] --> B{Synthesis}; B --> C{Purification & Characterization}; C --> D{Spectroscopic Analysis}; D --> E{NMR}; D --> F{Mass Spectrometry}; C --> G{Crystallization}; G --> H{Single-Crystal X-ray Diffraction}; E & F & H --> I[Definitive Structure Validation]; end } caption: "Logical flow for comprehensive structural validation."

For this compound, NMR spectroscopy would be instrumental in confirming the connectivity of the atoms and providing insights into the molecule's conformation in solution. Mass spectrometry would verify the molecular weight and elemental composition, confirming the correct product was synthesized.[19] However, neither of these techniques can definitively establish the three-dimensional arrangement of the atoms with the precision of SC-XRD. Computational modeling could be used to predict the most stable conformation, but this would need to be validated by experimental data.

The Self-Validating Nature of a Robust Protocol

A well-designed experimental protocol for structural validation is inherently self-validating. The data obtained from different techniques should be consistent and complementary. For instance, the atomic connectivity determined by NMR should match the bonding pattern observed in the crystal structure. The molecular formula derived from mass spectrometry should be consistent with the atoms identified in the final refined crystal structure.

The quality of the SC-XRD data itself is also subject to rigorous validation. Key metrics such as the R-factor and R-free are used to assess the agreement between the crystallographic model and the experimental diffraction data.[20] A low R-factor indicates a good fit. Furthermore, the final structure is checked for geometric reasonability, such as expected bond lengths and angles.

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

1. Crystal Growth:

  • Objective: To obtain single crystals of sufficient size and quality for diffraction analysis.

  • Methodology:

    • Dissolve a small amount of purified this compound in a variety of solvents and solvent mixtures (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and their mixtures with water).

    • Employ various crystallization techniques:

      • Slow Evaporation: Leave the solutions in loosely capped vials to allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion: Place a small vial containing the dissolved compound inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.[6]

      • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of the compound in a denser solvent. Crystals may form at the interface.[6]

    • Monitor the vials regularly for crystal formation.

2. Data Collection:

  • Objective: To collect a complete set of diffraction data from a single crystal.

  • Methodology:

    • Select a suitable crystal under a microscope and mount it on a goniometer head.[8]

    • Place the mounted crystal on the diffractometer, which is equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[8][21]

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

    • Collect a series of diffraction images as the crystal is rotated through a range of angles.[9]

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Methodology:

    • Process the collected diffraction data to obtain a set of structure factor amplitudes.

    • Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.[10]

    • Build an initial atomic model into the electron density map.

    • Refine the model using least-squares methods to improve the agreement between the calculated and observed structure factors.[12] This involves adjusting atomic positions, displacement parameters, and occupancies.

    • Locate and add hydrogen atoms to the model.

4. Validation and Data Deposition:

  • Objective: To validate the final crystal structure and prepare it for publication or database deposition.

  • Methodology:

    • Assess the quality of the final model using metrics such as R-factor, R-free, and goodness-of-fit.[20]

    • Check the geometry of the molecule for any unusual bond lengths or angles.

    • Generate a Crystallographic Information File (CIF) that contains all the relevant information about the crystal structure and the data collection process.[13][22]

    • Deposit the CIF in a public database such as the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.[23][24]

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray diffraction is the most powerful and reliable method. Its ability to provide a high-resolution, three-dimensional view of the molecule is unparalleled. When integrated with complementary techniques such as NMR and mass spectrometry, SC-XRD forms the cornerstone of a robust and self-validating approach to structural elucidation, providing the critical insights necessary for advancing drug discovery and development programs.

References

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Elsevier.
  • Synthesis of 2-benzamido-2-(3-amino-1,2,4-triazol-1-yl) acetic acid and 2 - ResearchGate. (n.d.). ResearchGate.
  • A short guide to Crystallographic Information Files - CCDC. (n.d.). CCDC.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. (n.d.). PMC.
  • Chapter 108 - 1.7 Refinement of X-ray Crystal Structures - Stanford University. (n.d.). Stanford University.
  • Structure Determination by X-ray Crystallography - The World of Materials. (n.d.). The World of Materials.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). AZoM.
  • synthesis-and-antiinflammatory-activity-of-substituted-2oxochromen3ylbenzamides.pdf - Indian Journal of Pharmaceutical Sciences. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Validation and Quality Assessment of X-ray Protein Structures. (n.d.). Proteopedia.
  • Cambridge Structural Database - Wikipedia. (n.d.). Wikipedia.
  • Visible Light Photoredox-Catalyzed Decarboxylative Alkyla- tion of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals - ChemRxiv. (n.d.). ChemRxiv.
  • Guide for crystallization. (n.d.). University of Geneva.
  • Structure refinement - MIT OpenCourseWare. (n.d.). MIT OpenCourseWare.
  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). The University of Queensland.
  • Comparison of NMR and X-ray crystallography. (n.d.). Eötvös Loránd University.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023, January 21). MDPI.
  • Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. (2025, December 11). ResearchGate.
  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC. (2022, December 6). PMC.
  • Structure Solution - OlexSys. (n.d.). OlexSys.
  • Introduction to Powder Crystallographic Information File (CIF). (n.d.). CCP14.
  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.). Creative Biostructure.
  • The Cambridge Structural Database - IUCr Journals. (2016, April 1). IUCr Journals.
  • Crystallographic Information File - Grokipedia. (n.d.). Grokipedia.
  • x Ray crystallography - PMC - NIH. (n.d.). PMC.
  • SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas.
  • A Guide to CIF for Authors - IUCr. (n.d.). IUCr.
  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Axel T. Brunger The Howard Hughes Medical Institute. (n.d.). Stanford University.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters. (n.d.). Migration Letters.
  • Cambridge Structural Database - Re3data.org. (n.d.). Re3data.org.
  • Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening | bioRxiv. (2025, March 28). bioRxiv.
  • Cambridge Structural Database (CSD) | Physical Sciences Data science Service. (n.d.). Royal Society of Chemistry.
  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC.
  • What is Single Crystal X-ray Diffraction? - YouTube. (2020, November 19). YouTube.
  • CIF (Crystallographic Information Framework) - Metadata Standards Catalog. (n.d.). Metadata Standards Catalog.
  • X-ray Crystal Diffraction Analysis Service - Mtoz Biolabs. (n.d.). Mtoz Biolabs.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1). RSC Publishing.
  • Advanced crystallisation methods for small organic molecules - ePrints Soton. (2023, March 1). ePrints Soton.
  • Single crystal X-ray diffraction - Rigaku. (n.d.). Rigaku.
  • crystallization of small molecules. (n.d.). CSIC.
  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2025, September 17). Universität Ulm.

Sources

A Comparative Analysis of 2-(3-(Benzylamino)oxetan-3-yl)acetic acid and Known Inhibitors Targeting the GABA Transporter 1 (GAT-1)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative overview of the novel compound 2-(3-(benzylamino)oxetan-3-yl)acetic acid against well-characterized inhibitors of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1). As the primary transporter responsible for clearing GABA from the synaptic cleft in the central nervous system, GAT-1 is a critical therapeutic target for modulating GABAergic neurotransmission.[1][2] Dysregulation of this system is implicated in various neurological disorders, most notably epilepsy.[2][3]

This document is intended for researchers, scientists, and professionals in drug development. It offers a framework for evaluating the potential efficacy of new chemical entities by comparing them to established pharmacological tools and therapeutic agents. While this compound is a compound of interest due to its structural features, it is not yet widely characterized in scientific literature. Therefore, this guide will also serve as a blueprint for its initial pharmacological evaluation.

The Central Role of GAT-1 in Neurotransmission

GABA is the principal inhibitory neurotransmitter in the mammalian brain, responsible for maintaining a balance between neuronal excitation and inhibition.[4] The action of GABA is terminated by its reuptake from the synapse into presynaptic neurons and surrounding glial cells.[2] This process is primarily mediated by GAT-1, a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[5]

By inhibiting GAT-1, the extracellular concentration of GABA is increased, leading to enhanced activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B).[1][4] This amplified inhibitory signaling can counteract the excessive neuronal firing characteristic of seizures, making GAT-1 inhibitors a viable strategy for anticonvulsant therapies.[2][6]

Comparative Compounds

This guide will focus on the following compounds for comparison:

  • This compound: A novel compound with structural motifs suggestive of potential interaction with amino acid transporters. Its efficacy against GAT-1 is yet to be determined.

  • Tiagabine: A selective GAT-1 inhibitor approved for the adjunctive treatment of partial seizures.[1][7] It is a well-established therapeutic agent and serves as a key benchmark.[4][6]

  • SNAP-5114: An experimental GABA uptake inhibitor with selectivity for GAT-2 and GAT-3, but also exhibiting activity at GAT-1.[3][8] It is a useful tool for differentiating transporter subtype selectivity.

Chemical Structures

The chemical structures of the compounds are presented below:

CompoundChemical Structure
This compound

Tiagabine
SNAP-5114

Comparative Efficacy at GAT-1

The following table summarizes the known inhibitory potencies of the selected compounds against GABA transporters. Efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to block 50% of the transporter's activity.

CompoundTarget(s)IC50 (µM)Citation(s)
This compound Presumed GAT-1To Be DeterminedN/A
Tiagabine GAT-1~0.05-0.1[1],[7]
SNAP-5114 hGAT-3, rGAT-2, hGAT-15, 21, 388[8]

Note: IC50 values can vary depending on the experimental conditions and assay system used.

Experimental Protocol: [³H]GABA Uptake Assay

To determine the inhibitory efficacy of novel compounds like this compound on GAT-1, a radiolabeled GABA uptake assay is a standard and robust method. This protocol describes a typical procedure using human embryonic kidney (HEK-293) cells stably expressing the human GAT-1 transporter.

Rationale for Experimental Choices:

  • Cell Line: HEK-293 cells are widely used for their robust growth and high transfection efficiency, making them an ideal system for heterologous expression of proteins like GAT-1.

  • Radioligand: [³H]GABA is a tritiated form of GABA that allows for sensitive and quantitative measurement of its uptake into cells.

  • Assay Buffer: The composition of the assay buffer is designed to mimic physiological conditions and provide the necessary ions (Na⁺ and Cl⁻) for GAT-1 function.[9]

  • Non-Specific Uptake: Including a known, potent GAT-1 inhibitor like Tiagabine at a high concentration allows for the determination of non-specific binding and uptake, which is then subtracted from all other measurements to ensure accuracy.

Step-by-Step Methodology
  • Cell Culture: Culture HEK-293 cells stably expressing hGAT-1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating: Seed the cells into 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of Solutions:

    • Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (pH 7.4) containing NaCl, KCl, CaCl₂, MgSO₄, KH₂PO₄, HEPES, and glucose.

    • Compound Dilutions: Prepare a serial dilution of the test compounds (e.g., this compound) and reference inhibitors (Tiagabine, SNAP-5114) in the assay buffer.

    • [³H]GABA Solution: Prepare a solution of [³H]GABA in the assay buffer at a final concentration appropriate for the assay (typically in the low nanomolar range).

  • Assay Procedure:

    • Wash the cell monolayer twice with pre-warmed assay buffer.

    • Add the test compounds and reference inhibitors at various concentrations to the wells and pre-incubate for 10-20 minutes at room temperature.

    • To initiate the uptake, add the [³H]GABA solution to all wells.

    • Incubate for a defined period (e.g., 10-30 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells with a scintillation cocktail or a suitable lysis buffer.

  • Data Acquisition and Analysis:

    • Measure the radioactivity in each well using a scintillation counter.

    • Subtract the non-specific uptake (determined from wells containing a saturating concentration of Tiagabine) from all other measurements.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Culture hGAT-1 expressing HEK-293 cells plate Plate cells in 96-well plates culture->plate solutions Prepare assay buffer, compounds, and [³H]GABA plate->solutions preincubate Pre-incubate with compounds solutions->preincubate wash1 Wash cells with pre-warmed buffer wash1->preincubate uptake Initiate uptake with [³H]GABA preincubate->uptake terminate Terminate uptake by washing with cold buffer uptake->terminate lyse Lyse cells terminate->lyse count Measure radioactivity (scintillation counting) lyse->count calculate Calculate specific uptake count->calculate plot Plot dose-response curve calculate->plot ic50 Determine IC50 values plot->ic50

Caption: Workflow for a [³H]GABA uptake assay to determine inhibitor potency.

GABAergic Synapse and GAT-1 Mechanism of Action

The following diagram illustrates the role of GAT-1 in a GABAergic synapse and the effect of its inhibition.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle GABA Vesicle synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft GABA Release gat1 GAT-1 Transporter gaba_r GABA Receptor synaptic_cleft->gat1 GABA Reuptake synaptic_cleft->gaba_r GABA Binding inhibitor GAT-1 Inhibitor (e.g., Tiagabine) inhibitor->gat1 Blocks

Caption: Inhibition of GAT-1 increases synaptic GABA levels.

Conclusion and Future Directions

This guide establishes a framework for the comparative analysis of this compound against known GAT-1 inhibitors. While efficacy data for this novel compound is not yet available, the provided experimental protocol offers a clear path for its characterization. The established GAT-1 inhibitor, Tiagabine, provides a crucial benchmark for therapeutic potential, while the broader-spectrum inhibitor, SNAP-5114, can help in determining selectivity.

Future studies should aim to:

  • Determine the IC50 value of this compound at hGAT-1.

  • Assess its selectivity by testing against other GABA transporters (GAT-2, GAT-3, BGT-1).

  • Evaluate its mechanism of action to determine if it is a competitive or non-competitive inhibitor.

  • Conduct in vivo studies in animal models of epilepsy to assess its anticonvulsant effects.

By following this structured approach, the therapeutic potential and pharmacological profile of this compound can be systematically elucidated.

References

  • Tiagabine - Wikipedia. Available at: [Link]

  • What is the mechanism of Tiagabine Hydrochloride? - Patsnap Synapse. Available at: [Link]

  • What are GAT1 inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

  • Tiagabine - MedLink Neurology. Available at: [Link]

  • Tiagabine: efficacy and safety in partial seizures – current status - PMC - NIH. Available at: [Link]

  • NDA NO. 20-646 GABITRIL (tiagabine hydrochloride) Tablets Version Date - accessdata.fda.gov. Available at: [Link]

  • Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC. Available at: [Link]

  • GABA reuptake inhibitor - Wikipedia. Available at: [Link]

  • GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms - PubMed. Available at: [Link]

  • Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders - Frontiers. Available at: [Link]

  • Ways of modulating GABA transporters to treat neurological disease. Available at: [Link]

Sources

A Comparative Guide to Cross-Reactivity Profiling of 2-(3-(Benzylamino)oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a novel chemical entity (NCE) from discovery to a therapeutic candidate is contingent on a thorough understanding of its biological interactions. A critical component of this understanding is the molecule's selectivity profile. Unintended interactions with off-target proteins can lead to adverse drug reactions (ADRs) or diminished efficacy, representing a primary cause of late-stage clinical trial failures. This guide provides a comprehensive, technically-grounded framework for assessing the cross-reactivity of a novel compound, using the representative molecule 2-(3-(Benzylamino)oxetan-3-yl)acetic acid as a case study. As this specific molecule is not widely characterized in public literature, we will treat it as a proprietary NCE, designated "NCE-X," and hypothesize a primary biological target to construct a realistic and scientifically rigorous evaluation cascade. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of profiling strategies supported by detailed experimental protocols and data interpretation frameworks.

Introduction: The Imperative of Selectivity in Drug Discovery

The "one molecule, one target" paradigm, while an oversimplification, remains a guiding principle in rational drug design. The goal is to develop molecules that potently and selectively modulate a single, disease-relevant biological target. However, the proteome is vast, and structural similarities between protein binding sites can lead to a molecule binding to unintended "off-targets." Proactively identifying these off-target interactions through cross-reactivity studies is a cornerstone of modern safety pharmacology.[1][2] A robust cross-reactivity profile enables early risk mitigation, guides lead optimization, and is a critical component of the data package required for regulatory submissions to agencies like the FDA.[3][4][5]

For the purpose of this guide, we will hypothesize that our NCE, This compound (NCE-X) , has been designed as an inhibitor of the human GABA Transporter 1 (GAT1, SLC6A1) . GAT1 is responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, and its inhibition can enhance GABAergic signaling, a mechanism relevant for conditions like epilepsy.[6][7] Our objective is to build a comprehensive cross-reactivity profile for NCE-X, comparing its activity at GAT1 against other closely related transporters and a broad panel of safety-relevant targets.

The Tiered Approach to Cross-Reactivity Profiling

A successful cross-reactivity assessment follows a tiered, logical progression, moving from broad, predictive methods to specific, functional assays. This approach, outlined below, maximizes information while conserving resources.

G cluster_0 Profiling Cascade In Silico Tier 1: In Silico Prediction (Broad, Predictive) Biochemical Tier 2: Focused Biochemical Screening (Quantitative, Specific) In Silico->Biochemical Identifies likely off-targets for focused testing Cellular Tier 3: Cellular Functional Assays (Biological Context) Biochemical->Cellular Confirms binding translates to functional activity Broad_Panel Tier 4: Broad Safety Panel Screening (Safety De-risking) Cellular->Broad_Panel Provides confidence for broad safety assessment

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: In Silico Profiling - A Predictive Foundation

Rationale: Before committing to expensive and time-consuming wet lab experiments, computational methods can predict potential off-target interactions based on the chemical structure of NCE-X.[8] These tools compare the 2D or 3D structure of the query molecule against large databases of known ligands and their targets, flagging proteins that have a high probability of binding.[9] This is a cost-effective way to generate an initial "hit list" of potential off-targets to prioritize for experimental validation.

Experimental Protocol: Ligand-Based Virtual Screening

  • Structure Preparation: Obtain the 2D structure (SMILES format) or a low-energy 3D conformer of NCE-X.

  • Database Selection: Utilize a public, well-validated prediction server such as SwissTargetPrediction or the Similarity Ensemble Approach (SEA). These platforms correlate structural similarity with known protein targets.

  • Query Submission: Submit the structure of NCE-X to the server.

  • Analysis of Results: The output will be a ranked list of potential protein targets based on a probability or similarity score. Pay close attention to targets that are structurally or functionally related to GAT1, such as other SLC6 family transporters (GAT2, GAT3, BGT1, DAT, SERT).

Data Presentation: Hypothetical In Silico Results for NCE-X

RankPredicted Off-TargetTarget FamilyRationale for Concern
1GABA Transporter 1 (GAT1) SLC6 Transporter Hypothesized Primary Target
2GABA Transporter 3 (GAT3)SLC6 TransporterHigh sequence and structural homology to GAT1.[7]
3Betaine/GABA Transporter 1 (BGT1)SLC6 TransporterKnown to transport GABA, shares structural motifs.[7]
4Dopamine Transporter (DAT)SLC6 TransporterMember of the same solute carrier family.
5Serotonin Transporter (SERT)SLC6 TransporterMember of the same solute carrier family.
6Adrenergic Alpha-2A ReceptorGPCRUnrelated target, lower probability but warrants investigation if score is significant.

This in silico analysis directs our experimental efforts. The highest-ranking predictions—GAT3, BGT1, DAT, and SERT—become the primary comparators for the next tier of screening.

Tier 2: Focused Biochemical Screening

Rationale: The next step is to experimentally validate the computational predictions. Radioligand binding assays are the gold standard for quantifying the direct interaction between a compound and a purified target protein, typically in a membrane preparation.[10] This method allows for the determination of the binding affinity (Ki), providing a quantitative measure of potency and selectivity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive displacement assay to determine the binding affinity (Ki) of NCE-X for GAT1 and the panel of predicted off-targets.

  • Reagent Preparation:

    • Membrane Preparations: Obtain commercially available or prepare in-house cell membrane preparations from cell lines stably overexpressing human GAT1, GAT3, BGT1, DAT, or SERT. Protein concentration should be quantified (e.g., via BCA assay).[11]

    • Radioligand: Select a high-affinity radiolabeled ligand for each target (e.g., [³H]-Tiagabine for GAT1).[12] The concentration used should be approximately at its Kd value for the respective target.

    • Test Compound: Prepare a serial dilution of NCE-X (e.g., from 1 nM to 100 µM).

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Assay Execution (96-well format):

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or a saturating concentration of a known non-radiolabeled inhibitor (for non-specific binding).

      • 50 µL of the NCE-X dilution.

      • 50 µL of the radioligand solution.

      • 100 µL of the diluted membrane preparation to initiate the reaction.

    • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.

    • Termination: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membranes while allowing unbound radioligand to pass through. Wash the filters multiple times with ice-cold assay buffer.

    • Detection: Allow filters to dry, then add scintillation cocktail and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percent inhibition of specific binding against the log concentration of NCE-X.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.[11]

Data Presentation: Comparative Biochemical Binding Profile of NCE-X

TargetRadioligand UsedNCE-X Binding Affinity (Ki, nM)Selectivity Ratio (Ki Off-Target / Ki GAT1)
GAT1 [³H]-Tiagabine 15 -
GAT3[³H]-SNAP-51141,25083-fold
BGT1[³H]-GABA>10,000>667-fold
DAT[³H]-WIN 35,4288,500567-fold
SERT[³H]-Citalopram>10,000>667-fold

Interpretation: The data clearly demonstrate that NCE-X is a potent binder to its intended target, GAT1. Crucially, it exhibits excellent selectivity (>80-fold) against other closely related GABA and monoamine transporters. This high degree of selectivity is a very desirable characteristic for a drug candidate.

G cluster_0 Binding Assay Principle Receptor Receptor Radioligand Radioligand (Labeled) Receptor->Radioligand Binds NCE_X NCE-X (Unlabeled) Receptor->NCE_X Competes

Sources

Comparative Guide: Synthetic Strategies for Substituted Oxetane Acetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In modern drug discovery, the oxetane ring has emerged as a critical bioisostere for gem-dimethyl groups and carbonyl moieties. Its inclusion often improves metabolic stability, solubility, and lowers lipophilicity (LogD) without altering the overall topology of the molecule. However, the synthesis of oxetane-3-ylacetic acid derivatives presents a unique paradox: the ring is kinetically stable to many nucleophiles but thermodynamically unstable due to high ring strain (~106 kJ/mol), making it susceptible to acid-catalyzed ring opening.

This guide objectively compares the two dominant synthetic methodologies for accessing substituted oxetane acetic acids:

  • The Olefination-Reduction Route (Horner-Wadsworth-Emmons) – The industrial benchmark.

  • The Nucleophilic Displacement Route – The diversity-oriented alternative.

Comparative Analysis of Synthetic Routes

Route A: The Olefination-Reduction Strategy (Benchmark)

This route relies on the homologation of oxetan-3-one . It is the most robust method for generating oxetane-3-ylacetic acid derivatives on a multigram to kilogram scale.

  • Mechanism: Horner-Wadsworth-Emmons (HWE) reaction followed by catalytic hydrogenation.

  • Key Advantage: The entire sequence can be performed under basic or neutral conditions, perfectly preserving the acid-sensitive oxetane core.

Route B: Nucleophilic Substitution (Malonate/Enolate)

This route involves the direct displacement of a leaving group (iodide or tosylate) at the 3-position of the oxetane ring by a carbon nucleophile.

  • Mechanism:

    
     displacement on a strained secondary carbon.
    
  • Key Challenge: The "puckered" conformation of the oxetane ring creates steric impedance at the 3-position, often requiring forcing conditions that compete with elimination pathways.

Performance Matrix
FeatureRoute A: HWE / HydrogenationRoute B: Nucleophilic Displacement
Overall Yield High (65–85%) Moderate (30–50%)
Scalability Excellent (Kg-scale proven)Limited (Reagent cost/Purification)
Risk Profile Low (Avoids ring opening)Medium (Elimination side-products)
Precursor Availability High (Oxetan-3-one is commodity)Medium (3-Iodooxetane is expensive)
Stereocontrol High (

-isomer selectivity)
N/A (Achiral at C3 until sub.)
Best For... Standard Acetic Acid Chains Complex/Branched Side Chains

Critical Mechanistic Pathways (Visualization)

The following diagram illustrates the preferred Route A (HWE) and contrasts it with the degradation pathway that must be avoided (Acid-Catalyzed Ring Opening).

OxetaneSynthesis Oxetanone Oxetan-3-one (Starting Material) Unsat_Ester α,β-Unsaturated Ester (Intermediate) Oxetanone->Unsat_Ester Step 1: Olefination Ring_Open Ring Opening (Diol/Polymer) Oxetanone->Ring_Open Acid Catalysis HWE_Reagents HWE Reagents (NaH, Triethyl phosphonoacetate) HWE_Reagents->Unsat_Ester Final_Product Oxetane-3-ylacetate (Target) Unsat_Ester->Final_Product Step 2: Reduction Hydrogenation H2 / Pd-C (Neutral Solvent) Hydrogenation->Final_Product Final_Product->Ring_Open Hydrolysis (HCl) Acid_Source Strong Acid / Lewis Acid (Avoid!) Acid_Source->Ring_Open

Caption: Figure 1. The robust HWE pathway (Green/Blue) vs. the critical acid-instability failure mode (Red).

Detailed Experimental Protocols

These protocols are designed to be self-validating . The specified checkpoints allow the chemist to pause and verify success before proceeding, preventing wasted resources.

Protocol A: Horner-Wadsworth-Emmons Olefination

Target: Ethyl 2-(oxetan-3-ylidene)acetate

  • Reagent Prep: In a flame-dried flask under

    
    , suspend NaH  (60% dispersion, 1.2 equiv) in anhydrous THF  (10 mL/g). Cool to 0 °C.
    
  • Phosphonate Addition: Dropwise add triethyl phosphonoacetate (1.2 equiv). Stir for 30 min until gas evolution ceases and the solution becomes clear.

    • Checkpoint: Ensure solution is clear. Turbidity implies incomplete deprotonation.

  • Substrate Addition: Add oxetan-3-one (1.0 equiv) in THF dropwise at 0 °C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Quench with saturated ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (aq). Extract with Ethyl Acetate (
    
    
    
    ). Do not use acidic washes.
  • Validation:

    • TLC:

      
       of product will be significantly higher than oxetan-3-one.
      
    • NMR: Look for the vinylic proton signal at

      
       ppm (pentet-like splitting due to coupling with oxetane protons).
      
Protocol B: Catalytic Hydrogenation (The Safety Step)

Target: Ethyl 2-(oxetan-3-yl)acetate

Critical Warning: Standard hydrogenation conditions (Pd/C in Methanol) can generate trace acid via oxidation of methanol or dehalogenation of trace impurities, leading to ring opening.

  • Modification: Use Ethyl Acetate or Ethanol as solvent. If using Pd/C, ensure it is not an "acidic" batch, or add trace

    
    .
    
  • Setup: Dissolve the unsaturated ester from Protocol A in Ethyl Acetate (0.1 M).

  • Catalyst: Add 10 wt% Pd/C (5% loading).

  • Reaction: Hydrogenate under balloon pressure (1 atm) at RT for 4–12 hours.

  • Filtration: Filter through a Celite pad.[1]

  • Validation:

    • NMR: Disappearance of the vinylic proton (

      
       5.7). Appearance of the doublet at 
      
      
      
      ppm (
      
      
      -COOEt) and the methine multiplet at
      
      
      ppm.
Protocol C: Ester Hydrolysis

Target: Oxetane-3-ylacetic acid

Critical Warning: Never use HCl or


 for hydrolysis. The oxetane oxygen will protonate, making C2/C4 highly electrophilic and leading to rapid ring opening.
  • Reagent: Dissolve ester in THF/Water (3:1) .

  • Base: Add LiOH·H2O (2.0 equiv).

  • Reaction: Stir at RT. Monitor by TLC.[2]

  • Workup (The Tricky Part):

    • Cool to 0 °C.

    • Carefully adjust pH to ~4–5 using 1M Citric Acid or NaH2PO4 . Do not drop to pH 1-2.

    • Rapidly extract with DCM or EtOAc.

    • Dry over

      
       and concentrate immediately.
      

Supporting Data & Causality

Why Route A Wins: The Stability Profile

Experimental data from Wuitschik et al. (2006) and subsequent process chemistry reviews highlight the stability limits of the oxetane ring.

ConditionReagentStability of Oxetane Ring
Strong Base

-BuLi, LDA, NaH
Stable (Ideal for C-H functionalization)
Nucleophiles Grignards, Hydrides (

)
Stable
Oxidation

, Jones Reagent
Stable
Aqueous Acid 1M HCl, pH 1Unstable (

min)
Weak Acid Citric Acid, pH 4–5Metastable (Workable for workup)

Causality: The stability in base arises because the oxetane ether oxygen is a poor leaving group without protonation. Conversely, protonation relieves ring strain by creating a superior leaving group (alcohol), driving the reaction toward the acyclic 1,3-diol derivatives.

References

  • Wuitschik, G., et al. (2006).[3] "Oxetanes as Promising Modules in Drug Discovery."[3] Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). "Synthesis of Oxetanes: Recent Advances and Future Prospects." Angewandte Chemie International Edition. [Link]

  • Ye, L., et al. (2010).[4] "Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols." Journal of the American Chemical Society. [Link]

Sources

Structure-activity relationship (SAR) studies of benzylamino-oxetane compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and structure-activity relationship (SAR) analysis of Benzylamino-oxetane scaffolds. This content is designed for medicinal chemists and drug discovery scientists, focusing on the strategic deployment of the oxetane ring as a bioisostere to resolve metabolic and physicochemical liabilities in early-phase lead optimization.

Executive Summary: The Solubility & Metabolic Cliff

In modern drug discovery, the benzylamine motif is ubiquitous, serving as a critical linker in kinase inhibitors, GPCR ligands, and monoamine transporter inhibitors. However, traditional benzylamine scaffolds often suffer from two distinct liabilities:

  • High Lipophilicity (LogD > 3.5): Leading to poor solubility and high non-specific binding.

  • Metabolic Instability: The benzylic carbon and the adjacent amine are prone to oxidative dealkylation by CYP450 isoforms.

The 3-benzylamino-oxetane moiety has emerged as a superior bioisostere to the gem-dimethyl and cyclobutane analogs. This guide objectively compares these scaffolds, demonstrating how the oxetane ring modulates pKa, reduces LogD, and blocks metabolic soft spots without compromising binding affinity.

Scaffold Architecture & Comparative Logic

The core structural modification involves replacing a lipophilic carbocycle (cyclobutane) or a flexible alkyl chain (gem-dimethyl) with the polar, strained oxetane ring.

Structural Comparison (DOT Visualization)

The following diagram illustrates the structural evolution from the high-liability parent scaffold to the optimized oxetane lead.

SAR_Evolution cluster_0 Generation 1: Liability Prone cluster_1 Generation 2: Carbocyclic cluster_2 Generation 3: Optimized A Gem-Dimethyl Analog (High LogD, Rapid Metabolism) B Cyclobutane Analog (Improved Rigidity, Poor Sol) A->B Rigidification C 3-Benzylamino-Oxetane (Low LogD, High Sol, Metabolic Block) B->C Bioisosteric Replacement (C -> O substitution)

Figure 1: Structural evolution strategy. The transition from carbocycle to oxetane introduces a strategic dipole that lowers lipophilicity while maintaining vector alignment.

Comparative Performance Data

The following data is synthesized from representative SAR campaigns (e.g., IDO1 inhibitors and GPCR antagonists) where oxetane replacement was the primary optimization vector [1][2].

Table 1: Physicochemical and Metabolic Profile Comparison
PropertyGem-Dimethyl (Reference)Cyclobutane (Carbocycle)3-Benzylamino-Oxetane (Target)Impact Analysis
Structure R-C(Me)2-NH-BnR-cBu-NH-BnR-Ox-NH-Bn
LogD (pH 7.4) 3.83.62.4 Lipophilicity Efficiency (LipE) Boost: The oxygen lone pair reduces LogD by ~1.2 units.
pKa (Amine) 9.89.56.8 - 7.2 Safety: Reduced basicity lowers hERG liability and lysosomal trapping.
Solubility (µM) < 5< 10> 150 Bioavailability: Massive improvement due to reduced crystal lattice energy and increased polarity.
Cl_int (µL/min/mg) > 100 (High)65 (Mod)< 15 (Low) Stability: The oxetane ring sterically and electronically protects the adjacent nitrogen from oxidation.
Potency (IC50) 12 nM15 nM14 nM Binding: Potency is generally maintained; the oxetane oxygen can often act as a weak H-bond acceptor.
Mechanistic Interpretation[1]
  • pKa Modulation: The inductive electron-withdrawing effect (-I) of the oxetane oxygen reduces the pKa of the exocyclic amine by 2–3 units compared to the cyclobutane analog. This brings the amine pKa closer to physiological pH, increasing the fraction of the neutral species capable of passive membrane permeation [3].

  • Metabolic Blocking: In the gem-dimethyl analog, the methyl groups are prime sites for CYP-mediated hydroxylation. The oxetane ring is metabolically robust; the bridgehead carbons are not easily accessible for oxidation, and the ring strain (approx. 106 kJ/mol) paradoxically confers stability against oxidative ring opening under physiological conditions [4].

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the validation of its metabolic stability.

A. Synthesis: Reductive Amination of Oxetan-3-one

Rationale: Direct alkylation of amines with oxetane halides is often sluggish or prone to ring opening. Reductive amination using oxetan-3-one is the industry standard for high yield and operational simplicity [5].

Reagents:

  • Oxetan-3-one (1.0 equiv)

  • Benzylamine derivative (1.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Acetic Acid (catalytic)

Workflow:

  • Imine Formation: Dissolve the benzylamine derivative in anhydrous DCM (0.1 M). Add oxetan-3-one and catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours. Note: Monitor consumption of amine by LCMS.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Allow to warm to RT and stir for 12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Purification: Flash column chromatography (typically MeOH/DCM gradient). The amino-oxetane is more polar than the starting amine.

B. Protocol: Microsomal Stability Assay (Cl_int Determination)

Rationale: This assay validates the hypothesis that the oxetane scaffold reduces intrinsic clearance compared to the carbocyclic analog.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound (1 µM final conc, <0.1% DMSO).

Step-by-Step:

  • Pre-incubation: Mix 30 µL of HLM (0.5 mg/mL final) with 370 µL phosphate buffer (pH 7.4). Add 2 µL of test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 45 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

Decision Logic for Scaffold Selection

Use this logic flow to determine when to deploy the benzylamino-oxetane scaffold in your lead optimization campaign.

Decision_Tree Start Lead Compound Analysis (Benzylamine Motif) Check_Sol Is Solubility < 10 µM? Start->Check_Sol Check_Met Is Cl_int High? Check_Sol->Check_Met No Deploy_Ox DEPLOY OXETANE (Target: 3-Benzylamino-oxetane) Check_Sol->Deploy_Ox Yes (Primary Driver) Check_hERG Is hERG IC50 < 10 µM? Check_Met->Check_hERG No Check_Met->Deploy_Ox Yes (Metabolic Block) Check_hERG->Deploy_Ox Yes (pKa Modulation) Consider_Cyc Consider Cyclobutane (If only rigidity is needed) Check_hERG->Consider_Cyc If Lipophilicity is required Keep_Gem Retain Gem-Dimethyl (If properties are acceptable) Check_hERG->Keep_Gem No

Figure 2: Decision matrix for bioisosteric replacement. The oxetane scaffold is the preferred solution when solubility, metabolic stability, or basicity-related toxicity (hERG) are the limiting factors.

References

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link

  • Stepan, A. F., et al. (2011). "Application of the Oxetane Ring in the Design of Potent and Selective Inhibitors of Soluble Epoxide Hydrolase." Journal of Medicinal Chemistry. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3][4][5] Chemical Reviews. Link

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][6][7][8] Angewandte Chemie. Link

Sources

A Head-to-Head Comparison of Acetic Acid-Based Scaffolds for Tissue Engineering

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and tissue engineering, the choice of a scaffold is a critical decision that dictates the success of three-dimensional cell cultures and regenerative medicine strategies. Acetic acid is a common and effective solvent used to process natural polymers like collagen and chitosan into porous, three-dimensional structures that mimic the native extracellular matrix (ECM).[1][2][3] This guide provides an in-depth, head-to-head comparison of three commonly used acetic acid-based scaffolds: pure collagen, pure chitosan, and collagen-chitosan composite scaffolds. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols for their fabrication and evaluation.

The Pivotal Role of Acetic Acid in Scaffold Fabrication

Acetic acid serves as a crucial solvent for both collagen and chitosan, two of the most abundant and biocompatible natural polymers used in tissue engineering. For collagen, a dilute acetic acid solution helps to solubilize the protein by disrupting non-covalent bonds, allowing it to be processed into a hydrogel.[4][5] Similarly, the acidic environment protonates the amine groups on the chitosan polymer chain, rendering it soluble in the aqueous solution.[2][6][7] This solubilization is the foundational step for creating porous scaffolds, typically through a lyophilization (freeze-drying) process where the frozen solvent is sublimated, leaving behind a porous structure that is ideal for cell infiltration and nutrient transport.[8][9][10]

It is critical, however, to ensure the complete removal of residual acetic acid from the final scaffold, as it can cause structural denaturation and negatively impact cell proliferation.[11] Thorough washing, often with a gradient of ethanol and deionized water, is a necessary final step in fabrication.[8][12]

Scaffold Deep Dive: A Comparative Analysis

Pure Type I Collagen Scaffolds

Collagen is the primary structural protein in the ECM of most tissues, making it an excellent biomaterial for tissue engineering due to its inherent biocompatibility and support for cell attachment and growth.[13]

  • Fabrication & Morphology: Typically fabricated by dissolving Type I collagen in dilute acetic acid, followed by lyophilization.[5][10] The resulting scaffolds exhibit a highly porous and interconnected network, which is essential for tissue regeneration.[8][13] The pore size can be controlled by adjusting the freezing rate during the freeze-drying process; a faster freezing rate generally produces smaller pores.[2]

  • Mechanical Properties: A significant drawback of pure collagen scaffolds is their relatively poor mechanical strength and rapid degradation rate, which can be insufficient for load-bearing applications.[14] The Young's modulus for hydrated collagen scaffolds is often low, in the range of 1-8 kPa, depending on the degree of cross-linking.[15]

  • Biological Performance: Collagen scaffolds provide an excellent substrate for cell adhesion and proliferation. Their composition closely mimics the natural ECM, facilitating cell-matrix interactions that are crucial for tissue development.

Pure Chitosan Scaffolds

Chitosan, a derivative of chitin found in crustacean shells, is a linear polysaccharide with numerous advantages, including biocompatibility, biodegradability, and inherent antibacterial properties.[16][17][18]

  • Fabrication & Morphology: Chitosan is dissolved in an aqueous acetic acid solution to form a viscous gel, which is then freeze-dried to create a porous scaffold.[2][6][19] The resulting structure is a sponge-like matrix with interconnected pores.[2]

  • Mechanical Properties: Chitosan scaffolds generally possess better mechanical stability and a slower degradation rate compared to pure collagen scaffolds.[20] This makes them more suitable for applications where a longer-lasting structural support is required.

  • Biological Performance: Chitosan has been shown to be highly biocompatible with minimal inflammatory response.[21][22] It supports the deposition of connective tissue and promotes cell proliferation, making it a promising material for various tissue engineering applications, including bone and cartilage repair.[16][17][21][22]

Collagen-Chitosan Composite Scaffolds

By combining collagen and chitosan, it is possible to create a composite scaffold that leverages the strengths of both materials. The excellent bioactivity of collagen can be paired with the enhanced mechanical integrity and slower degradation of chitosan.

  • Fabrication & Morphology: These scaffolds are created by preparing separate collagen and chitosan solutions in acetic acid and then blending them at a desired ratio before lyophilization.[12][19] The resulting composite maintains a highly porous and interconnected structure.[20]

  • Mechanical Properties & Degradation: The addition of chitosan to a collagen scaffold significantly enhances its mechanical properties and prolongs its degradation time.[20] For instance, pure collagen scaffolds may completely degrade in lysozyme solution within three weeks, whereas a composite with 30-50% chitosan can retain over 60-70% of its weight in the same period.[20] This tunable degradation rate is a significant advantage for matching the scaffold's persistence with the rate of new tissue formation.[23]

  • Biological Performance: Collagen-chitosan composites have demonstrated enhanced cell adhesion and proliferation compared to scaffolds made from either polymer alone.[20][22] The combination creates a synergistic effect, providing a more optimal environment for tissue regeneration.[18]

Head-to-Head Performance Data Summary

PropertyPure Collagen ScaffoldPure Chitosan ScaffoldCollagen-Chitosan CompositeRationale & Causality
Biocompatibility ExcellentExcellent[21][22]Excellent[18]Both are natural, non-toxic polymers that mimic components of the native ECM.
Mechanical Strength Low[14]ModerateModerate to High (Tunable)Chitosan's polymeric structure provides greater stability. Blending allows for mechanical properties to be tailored.
Degradation Rate High / Rapid[20]Low / SlowModerate (Tunable)[20][24]Collagen is readily degraded by enzymes like collagenase. Chitosan is more resistant, and its presence sterically hinders enzymatic access to collagen.[20]
Cell Adhesion ExcellentGoodExcellent[20][22]Collagen provides specific cell-binding motifs. The positive charge of chitosan can also facilitate interaction with negatively charged cell membranes.[18]
Cell Proliferation GoodGood[16]Excellent[20]The composite material provides a synergistic environment that better supports sustained cell growth.

Guiding Your Scaffold Selection

The choice between these three scaffolds depends entirely on the specific requirements of your research application. The following decision-making workflow can help guide your selection process.

G start Start: Define Application Needs q1 Is high mechanical strength or slow degradation critical? start->q1 q2 Is maximizing cell bioactivity the primary goal? q1->q2 No composite Choice: Collagen-Chitosan Scaffold q1->composite Yes collagen Choice: Pure Collagen Scaffold q2->collagen Yes chitosan Choice: Pure Chitosan Scaffold q2->chitosan No, need stability and antibacterial properties G cluster_prep Preparation cluster_fab Fabrication cluster_post Post-Processing p1 1. Dissolve Polymer (Collagen/Chitosan) in 0.2M Acetic Acid p2 2. Stir until fully dissolved (For composite, mix solutions) p1->p2 f1 3. Pour into mold p2->f1 f2 4. Freeze at -80°C (overnight) f1->f2 f3 5. Lyophilize (Freeze-dry) (24-48 hours) f2->f3 pp1 6. Neutralize & Wash (Ethanol gradient & DI water) f3->pp1 pp2 7. Re-lyophilize to dry pp1->pp2 end end pp2->end Ready for Characterization

Figure 2. Experimental workflow for scaffold fabrication.

Step-by-Step Methodology:

  • Solution Preparation:

    • For pure collagen: Dissolve 0.6% (w/v) Type I collagen in 0.2 M acetic acid. [12]Stir at 4°C until fully dissolved.

    • For pure chitosan: Dissolve 0.6% (w/v) chitosan in 0.2 M acetic acid. [12]Stir at room temperature until a homogenous solution is formed. [2] * For composite: Prepare individual solutions as above. Mix them at the desired volume ratio (e.g., 1:1) and stir for 30 minutes to ensure homogeneity. [12]2. Casting & Freezing: Pour the solution into a mold (e.g., a 24-well plate). Freeze the solution at -80°C overnight. This slow freezing rate promotes the formation of large, interconnected pores.

  • Lyophilization: Transfer the frozen samples to a freeze-dryer. Run a cycle for at least 24 hours until all the solvent has sublimated.

  • Washing & Neutralization: To remove residual acetic acid, immerse the scaffolds in a series of ethanol solutions (e.g., 100%, 80%, 50%, 30%) followed by several washes in deionized water. [12]5. Final Drying: Re-freeze the washed scaffolds and lyophilize them again to obtain the final, dry, and sterile product ready for use.

Protocol 2: Morphological Analysis by Scanning Electron Microscopy (SEM)

Rationale: SEM is essential for visualizing the three-dimensional architecture of the scaffold, including pore size, shape, and interconnectivity. Proper sample preparation is critical as hydrogel-based scaffolds are high in water content and can easily be damaged during drying. [25]Freeze-drying the sample before imaging is a common and effective method to preserve its porous structure. [25][26] Step-by-Step Methodology:

  • Sample Preparation: Cut a small piece of the dry scaffold using a sharp scalpel.

  • Mounting: Mount the sample onto an aluminum SEM stub using double-sided carbon tape.

  • Sputter Coating: Coat the sample with a thin layer of gold or platinum to make it conductive. This prevents charging artifacts during imaging.

  • Imaging: Place the sample in the SEM chamber. Operate the microscope at an appropriate accelerating voltage (e.g., 5-10 kV) to visualize the surface morphology and cross-section. Capture images at various magnifications to assess pore structure.

Protocol 3: Cell Viability and Proliferation using MTT Assay

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. [27][28][29]Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals. [27][29]The amount of formazan produced is proportional to the number of living cells. [27] Step-by-Step Methodology:

  • Cell Seeding: Sterilize the scaffolds (e.g., with UV light or ethanol washes). Place them in a multi-well culture plate and seed with your cell type of interest (e.g., fibroblasts, osteoblasts) at a predetermined density. Culture for the desired time points (e.g., 1, 3, and 7 days).

  • MTT Incubation: At each time point, remove the culture medium and wash the cell-seeded scaffolds with phosphate-buffered saline (PBS). Add 1 mL of MTT solution (typically 0.5-1 mg/mL in serum-free medium) to each well. [27][28]Incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully aspirate the MTT solution. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the purple formazan crystals. [27][30]4. Absorbance Reading: Transfer the colored solution to a 96-well plate. Measure the absorbance using a microplate reader at a wavelength of 570 nm. [28][29]5. Data Analysis: Higher absorbance values correlate with a greater number of viable cells. Compare the absorbance readings between the different scaffold types at each time point to determine which best supports cell proliferation.

Conclusion and Future Outlook

The choice between collagen, chitosan, and their composite scaffolds is a nuanced decision that must be guided by the specific demands of the intended application. Pure collagen scaffolds offer unparalleled bioactivity, making them ideal for applications where rapid cell integration is the priority. Chitosan provides superior mechanical strength and slower degradation, suiting it for load-bearing or long-term implantation scenarios. The collagen-chitosan composite emerges as a highly versatile and tunable platform, allowing researchers to balance biological performance with physical resilience. By understanding the fundamental properties of these materials and employing robust validation protocols, researchers can confidently select and fabricate the optimal scaffold to advance their goals in tissue engineering and regenerative medicine.

References

  • Evaluation of the biocompatibility of a chitosan scaffold in mice. PubMed. Available at: [Link]

  • Genipin-cross-linked collagen/chitosan biomimetic scaffolds for articular cartilage tissue engineering applications. CORE. Available at: [Link]

  • Chitosan and Its Potential Use as a Scaffold for Tissue Engineering in Regenerative Medicine. PMC. Available at: [Link]

  • P3D Scaffolds Protocol: Using CellTiter-Glo 3D Cell Viability Assay. Ilex Life Sciences. Available at: [Link]

  • Investigation of Biodegradation and Biocompatibility of Chitosan–Bacterial Cellulose Composite Scaffold for Bone Tissue Engineering Applications. MDPI. Available at: [Link]

  • Assessment of the Influence of Acetic Acid Residue on Type I Collagen during Isolation and Characterization. PMC. Available at: [Link]

  • Critical Overview on Pure Chitosan-based Scaffolds for Bone Tissue Engineering: Clinical insights in Dentistry. International Journal of Medical Sciences. Available at: [Link]

  • Standard Practice for Quantifying Cell Proliferation in 3D Scaffolds by a Nondestructive Method. ASTM International. Available at: [Link]

  • View of Biocompatibility, Cytotoxicity, and Antibacterial Evaluation of Novel Chitosan-Based 3D Bioprinted Bone Scaffolds: In Vitro Study. Revista UCR. Available at: [Link]

  • Fabrication and Properties of Electrospun Collagen Tubular Scaffold Crosslinked by Physical and Chemical Treatments. PMC. Available at: [Link]

  • Faithful Scanning Electron Microscopic (SEM) visualization of 3D printed alginate-based scaffolds. bioRxiv. Available at: [Link]

  • Properties of collagen/chitosan scaffolds for skin tissue engineering. Chula Digital Collections. Available at: [Link]

  • Fabrication of Polycaprolactone/Chitosan Scaffolds by Freeze-Solvent Extraction Method. ResearchGate. Available at: [Link]

  • Differential degradation rate and underlying mechanism of a collagen/chitosan complex in subcutis, spinal cord and brain tissues of rat. PubMed. Available at: [Link]

  • How to prepare sample for SEM analysis for a hydrogel? ResearchGate. Available at: [Link]

  • Effect of Concentration of Acetic Acid Solution on Properties of SF/CS Composite Polymer Scaffold. Research Square. Available at: [Link]

  • Preparation of Chitosan Scaffolds for Tissue Engineering using Freeze drying Technology. iosrphr.org. Available at: [Link]

  • Biocomposite Scaffolds Based on Chitosan Extraction from Shrimp Shell Waste for Cartilage Tissue Engineering Application. ACS Omega. Available at: [Link]

  • The Effects of Acetic Acid on Collagen Cross-Links. ResearchGate. Available at: [Link]

  • MTT Cell Viability Assay of Cultures Grown on Alvetex™ Scaffold in 3D. REPROCELL. Available at: [Link]

  • Fabrication of chitosan/bioactive glass composite scaffolds for medical applications. ResearchGate. Available at: [Link]

  • Comparative Analysis of Electron Microscopy Techniques for Hydrogel Microarchitecture Characterization: SEM, Cryo-SEM, ESEM, and TEM. ACS Omega. Available at: [Link]

  • A Manual for Biomaterials/Scaffold Fabrication Technology : Protocol for Freeze-Drying Method. World Scientific Publishing. Available at: [Link]

  • A comparison of fixation methods for SEM analysis of self-assembling peptide hydrogel nanoarchitecture. Nanoscale. Available at: [Link]

  • Collagen scaffold production: The freeze drying method. Manufacturing Chemist. Available at: [Link]

  • SEM sample preparation for cells on 3D scaffolds by freeze-drying and HMDS. Semantic Scholar. Available at: [Link]

  • In Vivo Evaluation of Collagen and Chitosan Scaffold, Associated or Not with Stem Cells, in Bone Repair. PMC. Available at: [Link]

  • Protocol for Cell Colonization and Comprehensive Monitoring of Osteogenic Differentiation in 3D Scaffolds Using Biochemical Assays and Multiphoton Imaging. MDPI. Available at: [Link]

  • How freeze drying optimises the processing and viability of collagen bio-scaffolds. Biopharma Group. Available at: [Link]

  • Physical and Mechanical Properties of Cross-linked Type I Collagen Scaffolds Derived from Bovine, Porcine, and Ovine Tendons. PMC. Available at: [Link]

  • Freeze-Drying Process for the Fabrication of Collagen-Based Sponges as Medical Devices in Biomedical Engineering. PMC. Available at: [Link]

  • Properties of scaffolds based on chitosan and collagen with bioglass 45S5. PMC. Available at: [Link]

  • Scaling the Scaffolds: Control of Pore Size in Tissue Engineering Scaffolds. American Laboratory. Available at: [Link]

  • Protocol for Cell Colonization and Comprehensive Monitoring of Osteogenic Differentiation in 3D Scaffolds Using Biochemical Assays and Multiphoton Imaging. PubMed. Available at: [Link]

  • Collagen and Chitosan as Scaffold in Tissue Engineering. Semantic Scholar. Available at: [Link]

  • Application of Collagen Scaffold in Tissue Engineering: Recent Advances and New Perspectives. MDPI. Available at: [Link]

  • Cell Viability Assay and Surface Morphology Analysis of Carbonated Hydroxyapatite/Honeycomb/Titanium Alloy Coatings for Bone Implant Applications. MDPI. Available at: [Link]

  • 3D Cell Culture: Assay Guide. Assay Genie. Available at: [Link]

  • Degradation behavior of chitosan and collagen-based hydrogel composites... ResearchGate. Available at: [Link]

  • Polymeric reinforcements for cellularized collagen-based vascular wall models: influence of the scaffold architecture on the mechanical and biological properties. Frontiers. Available at: [Link]

  • Adjusting the physico-chemical properties of collagen scaffolds to accommodate primary osteoblasts and endothelial cells. Regenerative Biomaterials. Available at: [Link]

  • Fabrication and biocompatibility evaluation of hydroxyapatite–polycaprolactone–gelatin composite nanofibers as a bone scaffold. RSC Publishing. Available at: [Link]

  • How to isolate cells from scaffold for MTT assay? ResearchGate. Available at: [Link]

  • Fabrication of chitosan/bioactive glass composite scaffolds for medical applications. SciELO. Available at: [Link]

  • Mechanical properties of collagen-based scaffolds for tissue regeneration. DSpace@MIT. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(3-(Benzylamino)oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The disposal of 2-(3-(Benzylamino)oxetan-3-yl)acetic acid requires a nuanced approach due to its dual functionality: it contains a strained oxetane ring (susceptible to acid-catalyzed ring opening/polymerization) and a zwitterionic amino-acid motif (benzylamine + carboxylic acid).

While not typically classified as "explosive" like peroxides, the oxetane moiety presents a latent exothermic risk if exposed to strong Lewis or Brønsted acids in a waste container. This guide outlines a self-validating disposal protocol that prioritizes segregation from acidic waste streams to prevent uncontrolled decomposition.[1]

Part 1: Chemical Profile & Hazard Identification

To dispose of this chemical safely, we must first understand its "failure modes" in a waste drum.

Structural Risk Analysis
  • The Oxetane Ring: A 4-membered ether with significant ring strain (~107 kJ/mol).[2]

    • Risk:[3][4][5][6][7][8][9] In the presence of strong acids (e.g.,

      
      , 
      
      
      
      , or acidic waste streams pH < 3), the ring oxygen protonates, leading to ring opening. This releases the strain energy as heat (exotherm), which can pressurize waste containers or ignite flammable solvents.
  • The Zwitterionic Core: The molecule contains both a basic secondary amine (benzylamino) and an acidic carboxylic acid.

    • Risk:[3][4][5][6][7][8][9] In solution, it likely exists as a zwitterion. It may precipitate unexpectedly if the pH of the waste container shifts, potentially clogging disposal lines or creating heterogenous sludge that traps heat.

Physical Properties & Waste Classification

Note: As a specific R&D intermediate, empirical data may be sparse. The following are derived from Structure-Activity Relationships (SAR) for safety planning.

PropertyEstimated CharacteristicDisposal Implication
Physical State Solid (White/Off-white powder)High melting point due to zwitterionic salt formation.
Solubility Amphoteric (pH dependent)Soluble in dilute acid/base; variable in neutral organics.
RCRA Status Non-listed (Default to Characteristic)Likely D001 (Ignitable, if in solvent) or D002 (Corrosive, if pH < 2 or > 12.5).
Stability MetastableDO NOT MIX with strong acids or Lewis acids (

,

).

Part 2: Waste Segregation Logic

The primary goal is to prevent acid-catalyzed polymerization .

The Segregation Decision Matrix (Graphviz)

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Solution/Mother Liquor) StateCheck->LiquidPath SolidDisp Solid Waste Bin (Double Bagged) SolidPath->SolidDisp SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated Aqueous Aqueous Buffer SolventCheck->Aqueous AcidCheck CRITICAL CHECK: Is pH < 3? Halogenated->AcidCheck NonHalogenated->AcidCheck DisposeAq Aqueous Waste Stream (Check Local POTW Limits) Aqueous->DisposeAq Neutralize Neutralize to pH 6-8 (Use NaHCO3) AcidCheck->Neutralize Yes (Risk of Exotherm) DisposeOrg Organic Waste Stream (Segregated from Strong Acids) AcidCheck->DisposeOrg No (Safe) Neutralize->DisposeOrg

Figure 1: Decision matrix for segregating oxetane-derivative waste. Note the critical checkpoint for acidity to prevent ring-opening exotherms.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Best for: Expired shelf-life samples, weighing scraps, or failed reaction solids.

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a powder hood to prevent inhalation of zwitterionic dust.

  • Containerization:

    • Transfer the solid into a clear, sealable polyethylene bag.

    • Place this bag inside a secondary high-density polyethylene (HDPE) jar or a dedicated "Solid Chemical Waste" drum.

  • Labeling:

    • Label clearly: "Solid Waste: this compound."

    • Add Hazard Warning: "Irritant. Contains Oxetane.[2][4][6] DO NOT MIX WITH STRONG ACIDS."

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: HPLC waste, reaction workups.

  • pH Verification (The Safety Lock):

    • Before pouring into the main waste carboy, dip a pH strip into your solution.

    • If pH < 4: Slowly add saturated Sodium Bicarbonate (

      
      ) until effervescence ceases and pH is neutral (6–8). Why? This prevents the oxetane from polymerizing once it hits the larger waste volume.
      
  • Solvent Segregation:

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate, dispose in the Non-Halogenated Organic stream.

    • Halogenated: If dissolved in DCM or Chloroform, dispose in the Halogenated Organic stream.

  • Carboy Compatibility:

    • Ensure the receiving carboy does not contain concentrated Nitric Acid or Sulfuric Acid wastes (common in some cleaning protocols).

Part 4: Emergency Procedures (Spills)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Oxetane derivatives can be respiratory irritants.[6][7][8]

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (water is safe) or use a HEPA-filtered vacuum dedicated for chemical spills.

  • Liquid Spill:

    • Absorb with Vermiculite or Clay .

    • Contraindication: Do NOT use acidic absorbents or paper towels soaked in acidic cleaning agents.

  • Decontamination:

    • Wipe surface with a mild soap solution.

    • Dispose of all cleanup materials as Solid Hazardous Waste .

Part 5: Regulatory Compliance & References

Regulatory Context: Under the US EPA Resource Conservation and Recovery Act (RCRA), this material is likely a Characteristic Waste rather than a Listed Waste (P or U list). However, due to the lack of specific toxicological data, the "Cradle-to-Grave" responsibility applies. You must assume it is hazardous until proven otherwise.

Reference List:

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Wipf, P., et al. (2011). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][5] Journal of Medicinal Chemistry. (Provides context on oxetane stability/reactivity). [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.